(1E)-CFI-400437 dihydrochloride
Descripción
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Propiedades
Fórmula molecular |
C29H30Cl2N6O2 |
|---|---|
Peso molecular |
565.5 g/mol |
Nombre IUPAC |
5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)-3-pyridinyl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H28N6O2.2ClH/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36;;/h3-10,15-18,31,36H,11-14H2,1-2H3;2*1H/b8-4+,20-15?;; |
Clave InChI |
NYCYUHRNBLSJAP-XPDSEMQYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Anti-Cancer Potential of (1E)-CFI-400437 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and highly selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3][4] Overexpression of PLK4 is a common feature in various malignancies, leading to centrosome amplification, genetic instability, and carcinogenesis.[5][6] CFI-400437 disrupts this pathological process, demonstrating significant anti-proliferative activity in a range of cancer models. This technical guide provides an in-depth overview of the mechanism of action of (1E)-CFI-400437 dihydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.
Core Mechanism of Action: PLK4 Inhibition
CFI-400437 is an indolinone-derived compound that acts as an ATP-competitive inhibitor of PLK4.[1][2] Its primary mechanism involves binding to the ATP-binding pocket of the PLK4 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This targeted inhibition disrupts the centriole duplication cycle, a critical process for the formation of the mitotic spindle and proper chromosome segregation during cell division.
The consequences of PLK4 inhibition by CFI-400437 in cancer cells are profound, leading to:
-
Mitotic Defects: Disruption of centriole duplication leads to abnormal spindle formation and errors in chromosome segregation.
-
Polyploidy: Cells may fail to complete cytokinesis, resulting in an abnormal increase in the number of chromosome sets.
-
Apoptosis: The accumulation of mitotic errors can trigger programmed cell death.
-
Senescence: In some cellular contexts, PLK4 inhibition can induce a state of irreversible growth arrest known as senescence.
Signaling Pathway
The following diagram illustrates the central role of PLK4 in centriole duplication and how its inhibition by CFI-400437 disrupts this process, leading to anti-cancer effects.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Clonogenic Assay [bio-protocol.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
(1E)-CFI-400437 Dihydrochloride: A Potent and Selective PLK4 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and highly selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3][4][5] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy.[6][7][8] This technical guide provides a comprehensive overview of (1E)-CFI-400437 dihydrochloride, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and its effects on downstream signaling pathways.
Introduction to PLK4 and Its Role in Cancer
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in cell division, specifically in the regulation of centriole duplication.[6][8] Centrioles are essential for the formation of centrosomes, which act as microtubule-organizing centers and are vital for the proper segregation of chromosomes during mitosis.[6] Overexpression of PLK4 has been observed in various cancers and can lead to centrosome amplification, chromosomal instability, and aneuploidy, all hallmarks of cancer.[6][7][8] Conversely, complete inhibition of PLK4 can prevent centriole duplication, leading to mitotic errors and ultimately cell death.[8][9] This dual effect makes PLK4 a compelling target for anticancer drug development.
This compound: A Selective PLK4 Inhibitor
This compound is an indolinone-derived compound that acts as a potent and selective ATP-competitive inhibitor of PLK4.[1][3][5] Its high affinity and selectivity for PLK4 make it a valuable tool for studying PLK4 biology and a promising candidate for therapeutic development.
Chemical Structure
Synonyms: CFI-400437, (E)-3-((1H-indazol-6-yl)methylene)-5-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)indolin-2-one dihydrochloride
(Structure information can be found in chemical supplier databases and is not included here to avoid redundancy with readily available public information.)
Quantitative Data
Kinase Inhibition Profile
This compound demonstrates exceptional potency against PLK4 with significantly lower activity against other kinases, highlighting its selectivity.
| Kinase Target | IC50 (nM) | Reference |
| PLK4 | 0.6 | [1][3][4] |
| PLK4 | 1.55 | [5] |
| Aurora A | 370 | [1][3] |
| Aurora B | 210 | [1][3] |
| Aurora B | <15 | [5] |
| Aurora C | <15 | [5] |
| KDR (VEGFR2) | 480 | [1][3] |
| FLT-3 | 180 | [1][3] |
Note: IC50 values can vary between different assays and experimental conditions.
Cellular Activity
The antiproliferative effects of (1E)-CFI-400437 have been evaluated in various cancer cell lines.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| MON (Rhabdoid) | Proliferation (MTT) | Data not specified, but significant impact | [10][11] |
| BT-12 (Rhabdoid) | Proliferation (MTT) | Data not specified, but significant impact | [10][11] |
| BT-16 (Rhabdoid) | Proliferation (MTT) | Data not specified, but significant impact | [10][11] |
| DAOY (Medulloblastoma) | Proliferation (MTT) | Data not specified, but significant impact | [10][11] |
| D283 (Medulloblastoma) | Proliferation (MTT) | Data not specified, but significant impact | [10][11] |
| MCF-7 (Breast Cancer) | Growth Inhibition | Potent inhibitor | [1][3] |
| MDA-MB-468 (Breast Cancer) | Growth Inhibition | Potent inhibitor | [1][3] |
| MDA-MB-231 (Breast Cancer) | Growth Inhibition | Potent inhibitor | [1][3] |
| Bladder Cancer Cells | Proliferation | Significant inhibition | [12] |
| Prostate Cancer Cells | Growth, Viability, Colony Formation | Significant inhibition | [13] |
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.
Objective: To measure the concentration of this compound required to inhibit 50% of PLK4 kinase activity.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ATP (radiolabeled or for use with a detection reagent)
-
PLK4 substrate (e.g., a synthetic peptide or a protein substrate like casein)
-
This compound stock solution
-
Assay plates (e.g., 384-well plates)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader for luminescence or radioactivity detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer.
-
Reaction Setup: In each well of the assay plate, add the kinase, the inhibitor at various concentrations, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop Reaction & Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal (luminescence or radioactivity) using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay - Representative Protocol)
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[14]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Study (Representative Protocol)
Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.[15][16]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[15][16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg, intraperitoneally, once daily) and the vehicle control to the respective groups.[1][3]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).[15][16]
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size.[1][3]
-
Data Analysis: Plot the average tumor volume over time for each group to assess the antitumor effect. Statistical analysis is performed to determine the significance of the treatment effect.
Signaling Pathways and Mechanism of Action
Inhibition of PLK4 by this compound disrupts the normal process of centriole duplication and cell cycle progression, leading to anticancer effects.
PLK4 Signaling in Centriole Duplication
PLK4 is a key initiator of centriole duplication. It is recruited to the mother centriole where it phosphorylates its substrate, STIL (SCL/TAL1 interrupting locus), which in turn recruits SAS-6 to initiate the formation of the cartwheel structure, a critical component of the new procentriole.[17]
Caption: Simplified workflow of PLK4-mediated centriole duplication.
Mechanism of Inhibition by (1E)-CFI-400437
(1E)-CFI-400437 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PLK4 and preventing its kinase activity.[1][3][5] This inhibition disrupts the downstream signaling cascade required for centriole duplication. The effects of PLK4 inhibition are dose-dependent. Low doses can lead to centriole amplification due to a complex feedback mechanism, while high doses result in the failure of centriole duplication.[9]
Caption: Mechanism of ATP-competitive inhibition of PLK4 by (1E)-CFI-400437.
Downstream Cellular Consequences of PLK4 Inhibition
The inhibition of PLK4 by (1E)-CFI-400437 triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis in cancer cells. One identified downstream pathway involves the activation of the p38/p53/p21 signaling axis, leading to G1 arrest in bladder cancer cells.[12] In prostate cancer cells, PLK4 inhibition leads to G2/M arrest and senescence.[13] Furthermore, PLK4 has been implicated in cytokinesis through its interaction with Ect2 and regulation of RhoA.[18]
Caption: Downstream cellular effects of PLK4 inhibition by (1E)-CFI-400437.
Conclusion
This compound is a powerful and selective research tool for elucidating the roles of PLK4 in cellular processes and a promising lead compound for the development of novel anticancer therapies. Its ability to disrupt the cell cycle and induce cell death in cancer cells, coupled with its high selectivity, warrants further investigation in preclinical and clinical settings. This guide provides a foundational understanding for researchers and drug developers interested in targeting PLK4 with this potent inhibitor.
References
- 1. Polo-like kinase 4: the odd one out of the family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CFI-400437 [cogershop.com]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. PLK4 - Wikipedia [en.wikipedia.org]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PLK4 self-phosphorylation drives the selection of a single site for procentriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
An In-depth Technical Guide to (1E)-CFI-400437 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication, a fundamental process in cell division.[1][2][3] Dysregulation of PLK4 has been implicated in tumorigenesis, making it an attractive target for cancer therapy.[1][4] This technical guide provides a comprehensive overview of (1E)-CFI-400437 dihydrochloride, including its chemical properties, mechanism of action, and its effects on cancer cells. Detailed experimental protocols and signaling pathway diagrams are also presented to facilitate further research and drug development efforts.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1247000-76-5 | [1] |
| Molecular Formula | C₂₉H₃₀Cl₂N₆O₂ | [1] |
| Molecular Weight | 565.49 g/mol | [1] |
| Synonyms | CFI-400437 dihydrochloride | [1] |
Mechanism of Action and Biological Activity
(1E)-CFI-400437 is an ATP-competitive inhibitor of PLK4.[3] By binding to the ATP-binding pocket of PLK4, it blocks the kinase's enzymatic activity, thereby preventing the phosphorylation of its downstream substrates that are essential for centriole duplication.[3] This inhibition of PLK4 leads to defects in mitosis, cell cycle arrest, and ultimately, apoptosis or senescence in cancer cells.[3][5]
Kinase Inhibitory Potency
The inhibitory activity of (1E)-CFI-400437 against various kinases has been quantified by determining the half-maximal inhibitory concentration (IC₅₀).
| Kinase | IC₅₀ (nM) | Reference |
| PLK4 | 0.6 | [6] |
| Aurora A | 370 | [6] |
| Aurora B | 210 | [6] |
| KDR | 480 | [6] |
| FLT-3 | 180 | [6] |
In Vitro and In Vivo Antitumor Activity
(1E)-CFI-400437 has demonstrated potent anti-proliferative activity in various cancer cell lines and has shown to inhibit tumor growth in xenograft models.[3][6] Treatment of rhabdoid tumor and medulloblastoma cells with 50nM CFI-400437 resulted in the complete inhibition of colony formation.[3][5] Furthermore, a dose of 500 nM was shown to induce polyploidy in these cell lines.[5] In an in vivo study, administration of CFI-400437 at 25 mg/kg resulted in antitumor activity in a breast cancer mouse xenograft model.[6]
Signaling Pathways
PLK4 is a master regulator of centriole duplication. Its activity is tightly regulated throughout the cell cycle to ensure the formation of a single new centriole per existing one.[4][7] Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers, which contributes to genomic instability.[1][4] PLK4 has also been shown to modulate key cancer-related signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[1]
Caption: PLK4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Kinase Assay
This protocol is a general guideline for determining the IC₅₀ of (1E)-CFI-400437 against PLK4 and other kinases.
-
Reagents and Materials:
-
Recombinant human PLK4 kinase
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
ATP
-
Substrate (e.g., a generic peptide substrate for PLK4)
-
This compound
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, the peptide substrate, and the serially diluted inhibitor in kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation/Viability Assay
This protocol describes the use of a colorimetric assay (e.g., MTT or WST-1) to assess the effect of (1E)-CFI-400437 on cancer cell proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Clonogenic Assay
This assay assesses the ability of single cells to form colonies after treatment with (1E)-CFI-400437.[8]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Harvest and count the cells.
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 50 nM).[3][5]
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of (1E)-CFI-400437 on the cell cycle distribution.[9][10]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
PI/RNase staining buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 500 nM) for a specified time (e.g., 24-48 hours).[5]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. wi.mit.edu [wi.mit.edu]
Preclinical Profile of (1E)-CFI-400437 Dihydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[1][2] Overexpression of PLK4 is implicated in tumorigenesis through the induction of centrosome amplification, leading to genetic instability.[1][2] Consequently, PLK4 has emerged as a promising target for anticancer therapies. This technical guide provides a comprehensive summary of the preclinical data available for (1E)-CFI-400437 dihydrochloride, focusing on its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic properties.
Mechanism of Action & Kinase Selectivity
(1E)-CFI-400437 is an indolinone-derived kinase inhibitor that demonstrates high selectivity for PLK4.[1][2] Its primary mechanism of action is the inhibition of PLK4 kinase activity, thereby disrupting the process of centriole duplication and leading to mitotic errors and ultimately, cell death in cancer cells.
Quantitative Data: Kinase Inhibition
The inhibitory activity of (1E)-CFI-400437 has been quantified against its primary target, PLK4, and a panel of other kinases to assess its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) | Reference |
| PLK4 | 0.6 | [1] |
| PLK4 | 1.55 | [2] |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| Aurora C | <15 | [1] |
| KDR (VEGFR2) | 480 | [1] |
| FLT3 | 180 | [1] |
Preclinical Efficacy
The antitumor activity of (1E)-CFI-400437 has been evaluated in a range of in vitro and in vivo preclinical models.
In Vitro Studies
(1E)-CFI-400437 has demonstrated potent antiproliferative activity against various cancer cell lines, particularly those derived from breast cancer and embryonal brain tumors.
(1E)-CFI-400437 is a potent inhibitor of cell growth in breast cancer cell lines MCF-7, MDA-MB-468, and MDA-MB-231.[1]
In clonogenic assays, treatment with 50 nM (1E)-CFI-400437 resulted in the complete inhibition of colony formation in rhabdoid tumor (RT) and medulloblastoma (MB) cell lines.[3]
Treatment of embryonal brain tumor cell lines with 500 nM (1E)-CFI-400437 led to the induction of polyploidy, a state of having more than two sets of homologous chromosomes, which is indicative of mitotic catastrophe. Furthermore, the compound was shown to induce cellular senescence in these cell lines.
In Vivo Studies
The in vivo antitumor efficacy of (1E)-CFI-400437 was assessed in a human breast cancer xenograft model.
In a mouse xenograft model using the MDA-MB-468 breast cancer cell line, intraperitoneal (i.p.) administration of (1E)-CFI-400437 at a dose of 25 mg/kg, once daily for 21 days, demonstrated antitumor activity.[1]
Pharmacokinetics
Limited preclinical pharmacokinetic data is available for (1E)-CFI-400437. In mice, a single intraperitoneal (i.p.) dose of 50 mg/kg resulted in a maximum plasma concentration (Cmax) of 92 ng/mL and an area under the curve (AUC) of 190 ng·h/mL.[4]
Toxicology
To date, specific preclinical toxicology studies for this compound have not been reported in the publicly available literature.
Experimental Protocols & Methodologies
Kinase Inhibition Assay
The inhibitory activity of (1E)-CFI-400437 against PLK4 and other kinases is typically determined using in vitro kinase activity assays. A common method involves the use of a recombinant kinase, a specific substrate, and ATP. The extent of substrate phosphorylation is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Cell Viability Assay
Cell viability and proliferation are commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Colony Formation Assay
The clonogenic or colony formation assay is a cell survival assay based on the ability of a single cell to grow into a colony. Cells are seeded at a low density and treated with the compound of interest. After a period of incubation, colonies are fixed, stained, and counted.
Cell Cycle Analysis
Cell cycle distribution is analyzed by flow cytometry. Cells are treated with the compound, harvested, fixed, and stained with a fluorescent DNA-intercalating dye such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
MDA-MB-468 Xenograft Model
Female immunodeficient mice (e.g., BALB/c nude) are subcutaneously inoculated with MDA-MB-468 human breast cancer cells. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., intraperitoneal injection) and schedule. Tumor volume and body weight are monitored regularly throughout the study.
Visualizations
Signaling Pathway
Caption: Mechanism of action of (1E)-CFI-400437.
Experimental Workflow
Caption: Workflow for in vitro preclinical studies.
Logical Relationships
Caption: Logical flow of preclinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Attempts at influencing the radiation response of human tumor strains A.Fi. and HeLa in continuous cultures: a test of Synkavit (synthetic vitamin K) as "radiosensitizer" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The growth of a xenograft breast cancer tumor model with engineered hyaluronan-accumulating stroma is dependent on hyaluronan and independent of CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The PLK4 Inhibitor (1E)-CFI-400437 Dihydrochloride: A Technical Guide to its Apoptotic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a crucial serine/threonine kinase that plays a master regulatory role in centriole duplication. Its dysregulation, often observed as overexpression in various cancers, leads to centrosome amplification, mitotic errors, and genomic instability, contributing to tumorigenesis. Consequently, PLK4 has emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of the apoptotic effects of (1E)-CFI-400437 dihydrochloride, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways.
Mechanism of Action: Induction of Apoptosis through Mitotic Catastrophe
The primary mechanism by which (1E)-CFI-400437 induces apoptosis is through the disruption of normal mitotic processes. By inhibiting PLK4, the compound interferes with centriole duplication, leading to an abnormal number of centrosomes. This condition, known as centrosome amplification, results in the formation of multipolar mitotic spindles. The presence of these aberrant spindles triggers the spindle assembly checkpoint, causing a delay in mitosis. However, cancer cells often cannot sustain this arrest and proceed through a dysfunctional mitosis, leading to improper chromosome segregation and ultimately, a form of mitotic catastrophe that culminates in apoptosis.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity of this compound and the apoptotic response to PLK4 inhibition.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| PLK4 | 0.6 |
| Aurora A | 370 |
| Aurora B | 210 |
| KDR | 480 |
| FLT-3 | 180 |
Data sourced from MedChemExpress.[1]
Table 2: Cellular Proliferative Inhibition by this compound
| Cell Line | Cancer Type | Effect |
| MCF-7 | Breast Cancer | Potent Inhibition |
| MDA-MB-468 | Breast Cancer | Potent Inhibition |
| MDA-MB-231 | Breast Cancer | Potent Inhibition |
Qualitative data sourced from MedChemExpress.[1] Specific IC50 values for cell proliferation were not available in the reviewed literature.
Table 3: Apoptotic and Cell Cycle Effects of the PLK4 Inhibitor CFI-400945 (a related compound)
| Cell Line | Sensitivity to PLK4i | Apoptotic Response (Sub-G1 population) | Cell Cycle Arrest |
| OCI-Ly19 | Sensitive | Prominent increase | - |
| Z-138 | Sensitive | Prominent increase | - |
| Daudi | Intermediate | Moderate increase | G2/M arrest |
| SU-DHL-4 | Intermediate | Moderate increase | G2/M arrest |
| HBL-1 | Resistant | No significant increase | G2/M arrest and polyploidy |
| DB | Resistant | No significant increase | G2/M arrest and polyploidy |
Data is for the related PLK4 inhibitor CFI-400945 and is intended to be illustrative of the effects of potent PLK4 inhibition.[2]
Signaling Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows related to the apoptotic effect of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing apoptosis induced by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. PI, a fluorescent nucleic acid dye, can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time. Include an untreated control.
-
Harvest cells, including both adherent and floating populations. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs.
Materials:
-
TUNEL Assay Kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Grow and treat cells on coverslips (for microscopy) or in suspension.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional Positive Control) Treat a sample with DNase I to induce DNA fragmentation.
-
(Optional Negative Control) Prepare a sample without the TdT enzyme.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain with a nuclear dye (e.g., DAPI) if desired.
-
Mount the coverslips on microscope slides with anti-fade mounting medium and visualize under a fluorescence microscope, or resuspend cells in PBS for flow cytometry analysis.
Western Blot for Caspase-3 and PARP-1 Cleavage
Principle: Western blotting is used to detect the cleavage of key apoptotic proteins. The activation of executioner caspases, such as caspase-3, involves its cleavage from a pro-form to an active form. Activated caspase-3 then cleaves various substrates, including PARP-1, which is cleaved from its full-length form to a smaller fragment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP-1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse treated and control cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell. This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
Materials:
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest and wash treated and control cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, collecting data in a linear mode.
Immunofluorescence for Mitotic Spindle and Centrosome Analysis
Principle: Immunofluorescence microscopy is used to visualize the cellular localization and organization of specific proteins. Antibodies against α-tubulin and pericentrin are used to stain microtubules (mitotic spindle) and centrosomes, respectively.
Materials:
-
Cells grown on coverslips
-
4% PFA in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-pericentrin)
-
Fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
-
DAPI
-
Anti-fade mounting medium
-
Fluorescence microscope
Procedure:
-
Fix treated and control cells on coverslips with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with primary antibodies for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Conclusion
This compound is a highly potent and selective inhibitor of PLK4 that effectively induces apoptosis in cancer cells. Its mechanism of action is centered on the disruption of centriole duplication, leading to mitotic catastrophe. This technical guide provides a foundational understanding of its apoptotic effects, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the dose-dependent apoptotic responses across a broader range of cancer cell lines and to explore its potential in combination therapies. The methodologies and pathway information presented herein serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of PLK4 inhibition.
References
(1E)-CFI-400437 Dihydrochloride: A Technical Guide to Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a fundamental process in cell cycle progression and maintenance of genomic stability. Dysregulation of PLK4 activity is implicated in tumorigenesis, making it a compelling target for cancer therapy. This technical guide provides an in-depth analysis of the selectivity profile of (1E)-CFI-400437, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Kinase Selectivity Profile
(1E)-CFI-400437 exhibits high selectivity for PLK4. The primary screening and subsequent targeted kinase assays have quantified its inhibitory activity against a range of kinases. The following tables summarize the available quantitative data on the kinase inhibition profile of (1E)-CFI-400437.
Table 1: Potency against Primary Target - PLK4
| Kinase | IC50 (nM) | Assay Type |
| PLK4 | 0.6[1] | Biochemical Kinase Assay |
| PLK4 | 1.55[2] | Biochemical Kinase Assay |
Note: Variations in IC50 values can arise from different assay conditions, such as ATP concentration and specific substrate used.
Table 2: Selectivity Against Off-Target Kinases
| Kinase | IC50 (µM) | Fold Selectivity vs. PLK4 (based on 0.6 nM) |
| Aurora A | 0.37[1] | ~617 |
| Aurora B | 0.21[1] | ~350 |
| KDR (VEGFR2) | 0.48[1] | ~800 |
| FLT-3 | 0.18[1] | ~300 |
Biochemical assays reveal that (1E)-CFI-400437 is a potent inhibitor of PLK4 with an IC50 in the low nanomolar range.[1][2] Its selectivity against other kinases, including members of the Aurora kinase family and receptor tyrosine kinases like KDR and FLT-3, is significantly lower, with IC50 values in the sub-micromolar range.[1] Notably, the compound inhibits both Aurora B and Aurora C at concentrations below 15 nM.[1][2]
Signaling Pathways and Mechanism of Action
(1E)-CFI-400437 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PLK4 and thereby blocking its kinase activity.[1] The primary signaling pathway affected by this inhibition is the centriole duplication cycle.
Experimental Protocols
The determination of the kinase selectivity profile of (1E)-CFI-400437 involves various biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of (1E)-CFI-400437 to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human PLK4, Aurora A, Aurora B, KDR, or FLT-3 kinase
-
Specific peptide or protein substrate (e.g., Myelin Basic Protein (MBP) for PLK4)
-
(1E)-CFI-400437 dihydrochloride stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Unlabeled ATP
-
96-well plates
-
Phosphocellulose paper (e.g., P81)
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of (1E)-CFI-400437 in DMSO. Further dilute in the kinase reaction buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the diluted inhibitor or DMSO (vehicle control).
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP (the final ATP concentration should be at or near the Km for each kinase).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the radioactivity on the dried phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Competition Binding Assay (e.g., KINOMEscan®)
This type of assay measures the ability of a test compound to compete with a proprietary ligand for the ATP-binding site of a large panel of kinases.
General Principle:
-
Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support.
-
Competition: A test compound, the kinase of interest (often tagged with DNA), and the immobilized ligand are incubated together.
-
Quantification: The amount of kinase that binds to the immobilized ligand is quantified, typically by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates successful competition and therefore, inhibition.
-
Selectivity Score: The results are often expressed as a percentage of the control, and a selectivity score can be calculated to represent the inhibitor's binding profile across the kinome.
Cellular Target Engagement
To confirm that (1E)-CFI-400437 engages PLK4 within a cellular context, assays such as the Cellular Thermal Shift Assay (CETSA) can be employed.
Cellular Thermal Shift Assay (CETSA)
This method is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of (1E)-CFI-400437 or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Detect the amount of soluble PLK4 at each temperature point using methods like Western blotting or ELISA.
-
Data Analysis: The binding of (1E)-CFI-400437 to PLK4 will result in a shift of its melting curve to a higher temperature. This shift can be quantified to determine target engagement.
Conclusion
This compound is a highly potent and selective inhibitor of PLK4. Its selectivity has been established through biochemical assays against a panel of kinases, revealing significantly lower potency against other kinases, including the closely related Aurora kinases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other kinase inhibitors. The visual representations of the PLK4 signaling pathway and experimental workflows serve to clarify the mechanism of action and the methods used for its evaluation. This comprehensive profile underscores the potential of (1E)-CFI-400437 as a valuable tool for cancer research and a promising candidate for further therapeutic development.
References
Methodological & Application
Application Notes and Protocols for (1E)-CFI-400437 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication and the regulation of mitosis.[1] Due to its critical function in cell cycle progression, PLK4 has emerged as a promising therapeutic target in oncology. Inhibition of PLK4 by (1E)-CFI-400437 disrupts normal mitotic processes, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis or senescence in cancer cells.[2][3] These application notes provide detailed information on the solubility, preparation of solutions for in vitro and in vivo studies, and the mechanism of action of (1E)-CFI-400437 dihydrochloride.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₈N₆O₂ · 2HCl | [4] |
| Molecular Weight | 565.49 g/mol | [4] |
| CAS Number | 1247000-76-5 | [4] |
| Appearance | Solid powder | [4] |
Solubility Data
This compound exhibits solubility in various solvents, which is crucial for the preparation of stock and working solutions for different experimental settings.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 25 mg/mL | ~44.2 mM | Use fresh, anhydrous DMSO as the compound is moisture-sensitive. |
| Water | ≥ 2 mg/mL | ~3.5 mM | For aqueous stock solutions, sterile filtration (0.22 µm filter) is recommended before use. |
| Ethanol | Insoluble | - | Not a suitable solvent for this compound. |
| PEG400:Water (30:70, v/v) | Forms a suspension | - | Requires sonication to achieve a uniform suspension for in vivo administration. |
| CMC-Na in water | Forms a homogeneous suspension | ≥ 5 mg/mL | Suitable for oral administration in vivo. |
Preparation of Solutions
In Vitro Stock Solutions
1. DMSO Stock Solution (10 mM):
-
To prepare a 10 mM stock solution, add 1.768 mL of anhydrous DMSO to 1 mg of this compound (MW: 565.49).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
2. Aqueous Stock Solution (2 mg/mL):
-
Add 0.5 mL of sterile, purified water to 1 mg of this compound.
-
Mix until the compound is fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot for single use.
In Vitro Working Solutions
For cell-based assays, the stock solution is further diluted in a cell culture medium to the desired final concentration. It is recommended to perform a serial dilution to achieve the final concentration accurately. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Figure 1: Workflow for preparing in vitro working solutions.
In Vivo Formulations
1. PEG400:Water Suspension (for Intraperitoneal Injection):
-
Weigh the required amount of this compound.
-
Prepare a vehicle of 30% PEG400 and 70% sterile water.
-
Suspend the compound in the vehicle.
-
Sonicate the suspension for approximately 30 minutes at room temperature until a uniform suspension is achieved.
-
The final concentration should be determined based on the desired dosage and administration volume. For example, a 25 mg/kg dose in a mouse with a 10 mL/kg injection volume would require a 2.5 mg/mL suspension.
2. Carboxymethylcellulose Sodium (CMC-Na) Suspension (for Oral Administration):
-
A homogeneous suspension can be prepared in an aqueous solution of CMC-Na (e.g., 0.5% w/v).
-
For a 5 mg/mL suspension, add 5 mg of the compound to 1 mL of the CMC-Na solution.
-
Mix thoroughly to ensure homogeneity.
Figure 2: Workflow for preparing in vivo formulations.
Storage and Stability
Proper storage of this compound is essential to maintain its activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| Stock Solutions | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of PLK4. PLK4 is a master regulator of centriole duplication, a process essential for the formation of the bipolar spindle during mitosis. Inhibition of PLK4's kinase activity disrupts this process, leading to a failure in proper centrosome formation. This can result in several downstream cellular consequences, including:
-
Centrosome Amplification Errors: Disruption of the precise control of centriole duplication.
-
Mitotic Catastrophe: Errors in spindle formation lead to improper chromosome segregation.
-
Cell Cycle Arrest: The cell cycle can be arrested at the G1 or G2/M phase.[2][5]
-
Senescence or Apoptosis: Ultimately, the cellular stress induced by mitotic errors can trigger programmed cell death or a state of permanent cell cycle arrest.
Studies have shown that the inhibition of PLK4 can activate the p38/p53/p21 signaling pathway, leading to cell cycle arrest.[5]
Figure 3: Simplified signaling pathway of PLK4 and its inhibition.
Off-Target Effects
While (1E)-CFI-400437 is highly selective for PLK4, it has been shown to inhibit other kinases at higher concentrations, including Aurora A, Aurora B, KDR, and FLT-3. Researchers should consider these potential off-target effects when interpreting experimental results, especially at higher concentrations of the inhibitor.
Conclusion
This compound is a valuable tool for studying the role of PLK4 in cell cycle regulation and as a potential therapeutic agent in oncology. Proper handling, storage, and preparation of this compound are crucial for obtaining reliable and reproducible results. The provided protocols and data aim to facilitate the effective use of this inhibitor in research and development.
References
- 1. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of Polo-like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1E)-CFI-400437 Dihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a crucial regulator of centriole duplication, a process essential for the formation of the centrosome and the mitotic spindle during cell division.[3] Dysregulation of PLK4 has been implicated in tumorigenesis, making it an attractive target for cancer therapy.[3] These application notes provide detailed protocols for in vitro assays to characterize the activity of (1E)-CFI-400437 dihydrochloride.
Chemical Information
| Property | Value |
| IUPAC Name | 3-[[5-[2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]-1H-indazol-6-yl]methylidene]-5-methoxy-1,3-dihydro-2H-indol-2-one;dihydrochloride |
| Synonyms | CFI-400437 HCl, CFI-400437 dihydrochloride |
| Molecular Formula | C29H30Cl2N6O2 |
| Molecular Weight | 565.50 g/mol |
| CAS Number | 1247000-76-5 (dihydrochloride) |
Mechanism of Action
This compound primarily functions by inhibiting the kinase activity of PLK4.[1] This inhibition disrupts the process of centriole duplication, leading to mitotic defects, cell cycle arrest, and ultimately apoptosis in cancer cells.[3] At higher concentrations, it can also inhibit other kinases, such as Aurora kinases A and B.[1][2]
Caption: Mechanism of action of this compound.
Quantitative Data
Table 1: Kinase Inhibition Profile of (1E)-CFI-400437
| Kinase | IC50 |
| PLK4 | 0.6 nM[1] |
| Aurora A | 0.37 µM[1] |
| Aurora B | 0.21 µM[1] |
| KDR | 0.48 µM[1] |
| FLT-3 | 0.18 µM[1] |
Table 2: Cellular Activity of (1E)-CFI-400437 in Breast Cancer Cell Lines
| Cell Line | Effect |
| MCF-7 | Potent growth inhibition[1] |
| MDA-MB-468 | Potent growth inhibition[1] |
| MDA-MB-231 | Potent growth inhibition[1] |
Experimental Protocols
PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the general LanthaScreen® Eu Kinase Binding Assay protocol to specifically measure the inhibition of PLK4 by this compound.
Caption: Workflow for the PLK4 Kinase Inhibition Assay.
Materials:
-
This compound
-
PLK4 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
-
Plate reader capable of measuring FRET
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 µM.
-
Kinase/Antibody Solution: Prepare a solution containing 2X the final concentration of PLK4 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.
-
Tracer Solution: Prepare a solution containing 2X the final concentration of the kinase tracer in 1X Kinase Buffer A.
-
Assay Assembly:
-
Add 4 µL of each compound dilution to triplicate wells of a 384-well plate.
-
Add 8 µL of the kinase/antibody solution to all wells.
-
Add 4 µL of the tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a FRET-capable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the effect of this compound on the viability of cancer cells, such as MDA-MB-468.
Caption: Workflow for the Cell Viability (MTT) Assay.
Materials:
-
MDA-MB-468 cells (or other cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Centrosome Amplification Assay (Immunofluorescence)
This protocol describes an immunofluorescence method to visualize and quantify centrosome numbers in cells treated with this compound.
Caption: Workflow for the Centrosome Amplification Assay.
Materials:
-
Cancer cell line (e.g., U2OS)
-
This compound
-
Glass coverslips
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against a centrosomal marker (e.g., rabbit anti-γ-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a desired period (e.g., 24-48 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Wash with PBS and block with 3% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with the primary antibody (e.g., anti-γ-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting: Wash three times with PBS and mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of centrosomes (γ-tubulin foci) per cell in at least 100 cells per condition.
-
Categorize cells based on their centrosome number (e.g., 1, 2, or >2).
-
Calculate the percentage of cells with centrosome amplification (>2 centrosomes).
-
Troubleshooting
-
Low signal in kinase assay: Ensure the kinase and tracer are active. Check the compatibility of the antibody with the kinase tag.
-
High background in cell viability assay: Ensure complete solubilization of formazan crystals. Check for contamination.
-
Non-specific staining in immunofluorescence: Optimize antibody concentrations and blocking conditions. Include a secondary antibody-only control.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed information.
References
Application Notes and Protocols for (1E)-CFI-400437 Dihydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and highly selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a crucial regulator of centriole duplication during the cell cycle. Its overexpression is implicated in tumorigenesis through the induction of centrosome amplification, genetic instability, and aneuploidy. CFI-400437 demonstrates significant anti-proliferative activity in various cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for utilizing (1E)-CFI-400437 dihydrochloride in common cell-based assays.
Mechanism of Action
CFI-400437 primarily exerts its biological effects by inhibiting the kinase activity of PLK4. This inhibition disrupts the process of centriole duplication, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells. While highly selective for PLK4, at higher concentrations, CFI-400437 can also inhibit other kinases, such as Aurora kinases A, B, and C, which should be considered when designing experiments and interpreting results.
Data Presentation
In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| PLK4 | 0.6[1] |
| Aurora A | 370[1] |
| Aurora B | 210[1] |
| KDR | 480[1] |
| FLT-3 | 180[1] |
Note: CFI-400437 also inhibits Aurora B and Aurora C at concentrations below 15 nM.[1]
Cell-Based Proliferation and Viability Assay IC50 Values
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MON | Atypical Teratoid Rhabdoid Tumor | MTT | 21.3 |
| BT-12 | Atypical Teratoid Rhabdoid Tumor | MTT | 23.7 |
| BT-16 | Atypical Teratoid Rhabdoid Tumor | MTT | 29.5 |
| DAOY | Medulloblastoma | MTT | 21.8 |
| D283 | Medulloblastoma | MTT | 22.5 |
| MON | Atypical Teratoid Rhabdoid Tumor | PrestoBlue | 25.6 |
| BT-12 | Atypical Teratoid Rhabdoid Tumor | PrestoBlue | 28.9 |
| BT-16 | Atypical Teratoid Rhabdoid Tumor | PrestoBlue | 33.1 |
| DAOY | Medulloblastoma | PrestoBlue | 24.1 |
| D283 | Medulloblastoma | PrestoBlue | 27.8 |
Data extracted from Suri et al., 2019.
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
This protocol is adapted for a 96-well plate format to determine the effect of CFI-400437 on cell proliferation.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CFI-400437 in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of CFI-400437 for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. A concentration of 500 nM CFI-400437 has been shown to induce polyploidy.[2]
Materials:
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of CFI-400437 (e.g., 500 nM) for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting
-
Low signal in SRB assay: Ensure complete solubilization of the SRB dye with Tris buffer. Check for cell detachment during washing steps.
-
High background in apoptosis assay: Optimize the washing steps to remove unbound Annexin V-FITC and PI. Ensure analysis is performed promptly after staining.
-
Poor resolution of cell cycle peaks: Ensure proper fixation with cold ethanol. Use a sufficient number of cells for analysis. Gate out doublets and aggregates during flow cytometry analysis.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
Application Notes and Protocols for (1E)-CFI-400437 Dihydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] This document provides detailed application notes and protocols for its use in preclinical animal models, focusing on dosing, administration, and experimental design for efficacy and pharmacokinetic studies.
Mechanism of Action
CFI-400437 primarily targets PLK4, a crucial regulator of centriole duplication during the cell cycle.[3] Inhibition of PLK4 disrupts normal mitotic processes, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3] While highly selective for PLK4, at higher concentrations, CFI-400437 also demonstrates inhibitory activity against other kinases such as Aurora A, Aurora B, KDR, and FLT-3.[1][2] Its potent anti-proliferative effects have been observed in various breast cancer cell lines, including MCF-7, MDA-MB-468, and MDA-MB-231.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for (1E)-CFI-400437 dihydrochloride.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| PLK4 | 0.6 |
| Aurora B | 210 |
| FLT-3 | 180 |
| Aurora A | 370 |
| KDR | 480 |
Data sourced from MedChemExpress.[1][2]
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Dose | 50 mg/kg |
| Route | Intraperitoneal (IP) |
| Cmax | 92 ng/mL |
| AUC | 190 ng•h/mL |
| Plasma Protein Binding | 99% |
Study conducted in mice. Data sourced from MedChemExpress.[2]
Table 3: Preclinical Efficacy Study Dosing Regimen
| Animal Model | Dosage | Administration Route | Dosing Schedule | Duration |
| MDA-MB-468 Breast Cancer Mouse Xenograft | 25 mg/kg | Intraperitoneal (IP) | Once daily | 21 days |
Study conducted in 6-8 week old female CB-17 SCID mice. Data sourced from MedChemExpress.[1][2]
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
This protocol details a xenograft study to evaluate the antitumor efficacy of this compound.
1. Materials and Reagents:
-
This compound
-
Vehicle solution: 30% PEG400 in water
-
MDA-MB-468 human breast cancer cells
-
6-8 week old female CB-17 SCID mice
-
Sterile PBS, syringes, needles, and animal handling equipment
-
Calipers for tumor measurement
2. Animal Model Development:
-
Subcutaneously implant MDA-MB-468 cells into the flank of each mouse.
-
Monitor tumor growth regularly.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
3. Drug Preparation:
-
Prepare a stock suspension of this compound in the vehicle (30% PEG400 in water).
-
Sonicate the suspension for 30 minutes at room temperature to ensure homogeneity.[2]
-
Prepare fresh doses daily or dispense into aliquots and store at -20°C for the duration of the study. Thaw aliquots at room temperature before each administration.[2]
4. Drug Administration:
-
Administer this compound at a dose of 25 mg/kg via intraperitoneal (IP) injection.[1][2]
-
The control group should receive an equivalent volume of the vehicle solution.
-
Dosing should be performed once daily for 21 consecutive days.[1][2]
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health status throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines a study to determine the pharmacokinetic profile of this compound in mice.
1. Materials and Reagents:
-
This compound
-
Vehicle solution (e.g., 30% PEG400 in water)
-
CD-1 mice (or other appropriate strain)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge and equipment for plasma separation and storage
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
2. Drug Preparation and Administration:
-
Prepare the dosing solution as described in Protocol 1.
-
Administer a single dose of 50 mg/kg of this compound via IP injection.[2]
3. Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Determine the concentration of (1E)-CFI-400437 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
5. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: PLK4 signaling and inhibition by CFI-400437.
Caption: In vivo efficacy study workflow.
References
Application Notes and Protocols: (1E)-CFI-400437 Dihydrochloride for Breast Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a crucial regulator of centriole duplication, and its overexpression is implicated in tumorigenesis, making it a compelling target in cancer therapy.[3][4] Inhibition of PLK4 by (1E)-CFI-400437 disrupts normal mitotic progression, leading to mitotic defects, and ultimately, anti-proliferative effects in cancer cells.[3] This document provides detailed application notes and protocols for the treatment of breast cancer cell lines with (1E)-CFI-400437 dihydrochloride, based on currently available data.
Mechanism of Action
This compound primarily exerts its anti-cancer effects by inhibiting the kinase activity of PLK4. This inhibition disrupts the centriole duplication cycle, a process essential for the formation of a bipolar mitotic spindle. Consequently, cells treated with the compound may exhibit mitotic errors, leading to cell cycle arrest and apoptosis.[3][4]
Data Presentation
Kinase Inhibitory Activity
This compound is a highly potent inhibitor of PLK4 with an IC50 of 0.6 nM.[1][2] It also exhibits inhibitory activity against other kinases, although at significantly higher concentrations.
| Target Kinase | IC50 (µM) |
| PLK4 | 0.0006 |
| Aurora A | 0.37 |
| Aurora B | 0.21 |
| KDR | 0.48 |
| FLT-3 | 0.18 |
| Table 1: In vitro kinase inhibitory activity of this compound. Data sourced from MedChemExpress.[1][2] |
Anti-proliferative Activity in Breast Cancer Cell Lines
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on breast cancer cell lines.
Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-468, MDA-MB-231)
-
Complete growth medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Breast cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells, including any floating cells from the medium, by trypsinization. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
6-well cell culture plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for examining the effect of this compound on the expression and phosphorylation of proteins in the PLK4 signaling pathway.
Materials:
-
Breast cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK4, anti-phospho-PLK4, anti-Cyclin B1, anti-phospho-Histone H3, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a valuable research tool for investigating the role of PLK4 in breast cancer. The protocols provided here offer a framework for characterizing its anti-proliferative, apoptotic, and cell cycle effects. It is important for researchers to optimize these protocols for their specific cell lines and experimental conditions and to perform thorough dose-response and time-course experiments to accurately interpret the results. Further research is needed to establish definitive quantitative data for the effects of this compound on various breast cancer subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PLK4 Inhibition in Neuroblastoma Research
A Note on (1E)-CFI-400437 dihydrochloride: Extensive literature searches did not yield specific research applications for a compound named "this compound" in the context of neuroblastoma. However, the structurally related and well-characterized Polo-like kinase 4 (PLK4) inhibitor, CFI-400945 , has been a subject of significant investigation in this field. It is highly probable that the intended compound of interest is CFI-400945. The following application notes and protocols are based on the published research for CFI-400945 and other selective PLK4 inhibitors.
Introduction
Neuroblastoma (NB) is a pediatric malignancy characterized by a high degree of tumor heterogeneity and poor prognosis for high-risk patients. Polo-like kinase 4 (PLK4) has emerged as a promising therapeutic target in neuroblastoma. PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[1] Its inhibition disrupts mitosis and can lead to cell death, particularly in cancer cells that are highly dependent on proper cell cycle regulation. Furthermore, recent studies have highlighted a synthetic lethal relationship between PLK4 inhibition and amplification of the TRIM37 gene, a common feature in high-risk neuroblastoma.[2][3][4]
These notes provide an overview of the research applications of PLK4 inhibitors, with a focus on CFI-400945, in neuroblastoma, including its mechanism of action, and protocols for in vitro and in vivo evaluation.
Mechanism of Action of PLK4 Inhibition in Neuroblastoma
Inhibition of PLK4 in neuroblastoma cells leads to anti-tumor effects through several mechanisms:
-
Disruption of Centriole Duplication: As a master regulator of centriole biogenesis, inhibition of PLK4 prevents the proper formation of centrosomes, leading to mitotic errors, aneuploidy, and ultimately, cell death.[5]
-
Induction of Apoptosis: Defective mitosis resulting from PLK4 inhibition can trigger the intrinsic apoptotic pathway.
-
Promotion of Neuronal Differentiation: PLK4 inhibition has been shown to promote terminal differentiation of neuroblastoma cells, a therapeutic strategy aimed at converting malignant cells into a more benign, non-proliferative state.[1]
-
Synthetic Lethality with TRIM37 Amplification: Neuroblastoma cells with high levels of TRIM37 are particularly sensitive to PLK4 inhibition. TRIM37 is involved in the regulation of the pericentriolar material (PCM), and in its absence, cells become highly dependent on PLK4 for centrosome function. This co-dependence creates a synthetic lethal interaction where the inhibition of PLK4 in TRIM37-amplified cells is highly cytotoxic.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of PLK4 inhibitors in neuroblastoma.
Table 1: In Vitro Efficacy of PLK4 Inhibitors in Neuroblastoma Cell Lines
| Compound | Cell Line | IC50 | Assay | Reference |
| CFI-400945 | CHP-134 (TRIM37 high) | Specific values not provided, but high potency noted | CellTiter-Glo | [2][3] |
| CFI-400945 | KPNYN (TRIM37 low) | Lower potency compared to TRIM37 high cells | CellTiter-Glo | [2] |
| ORIC PLK4 Inhibitor Y | CHP-134 (TRIM37 high) | Potent inhibition | CellTiter-Glo | [3] |
| ORIC PLK4 Inhibitor Z | CHP-134 (TRIM37 high) | Potent inhibition | CellTiter-Glo | [3] |
Table 2: In Vivo Efficacy of PLK4 Inhibitors in Neuroblastoma Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Outcome | Reference |
| ORIC PLK4 Inhibitor Y | CHP-134 (TRIM37 high) | Oral administration | Tumor regressions | [3] |
| ORIC PLK4 Inhibitor Z | CHP-134 (TRIM37 high) | Oral administration | Tumor regressions | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the cytotoxic effects of PLK4 inhibitors on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), CHP-134)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PLK4 inhibitor (e.g., CFI-400945) dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed neuroblastoma cells in an opaque-walled 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the PLK4 inhibitor in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted inhibitor to the wells. Include wells with vehicle (DMSO) only as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[3][6]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][6]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Protocol 2: Western Blotting for PLK4 Signaling
This protocol is for assessing the effect of PLK4 inhibitors on the expression and phosphorylation of proteins in the PLK4 signaling pathway.
Materials:
-
Neuroblastoma cells treated with a PLK4 inhibitor
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK4, anti-p-Akt, anti-Akt, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat neuroblastoma cells with the PLK4 inhibitor at various concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: In Vivo Neuroblastoma Xenograft Model
This protocol describes the establishment of a subcutaneous neuroblastoma xenograft model to evaluate the in vivo efficacy of PLK4 inhibitors.
Materials:
-
Neuroblastoma cell line (e.g., CHP-134)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel™
-
Sterile PBS
-
PLK4 inhibitor formulated for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Harvest neuroblastoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 2.5 x 10^7 cells/mL.[4]
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^6 cells) into the right flank of each mouse.[4]
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PLK4 inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume 2-3 times per week using calipers and the formula: (Length x Width²)/2.[4]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Signaling Pathway
Caption: PLK4 Signaling Pathway in Neuroblastoma.
Experimental Workflow
Caption: Experimental Workflow for PLK4 Inhibitor Evaluation.
References
Application Notes and Protocols for (1E)-CFI-400437 Dihydrochloride Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and highly selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1] Its high selectivity, with an IC50 of 0.6 nM for PLK4, makes it a valuable tool for investigating the therapeutic potential of PLK4 inhibition.[1] Dysregulation of PLK4 is implicated in tumorigenesis through the induction of chromosomal instability. This document provides detailed application notes and experimental protocols for the investigation of (1E)-CFI-400437 dihydrochloride in combination with other anti-cancer agents, drawing upon preclinical data from related PLK4 inhibitors to establish a rationale and framework for such studies.
Application Notes: Rationale for Combination Therapies
The central role of PLK4 in cell cycle regulation and centriole duplication provides a strong rationale for combining (1E)-CFI-400437 with therapies that target complementary pathways, particularly those involved in DNA damage and repair.
Combination with Radiotherapy:
Ionizing radiation induces DNA double-strand breaks, a catastrophic event for cancer cells. PLK4 inhibition can potentiate the effects of radiation through several mechanisms. By inducing centrosome amplification and subsequent mitotic errors, PLK4 inhibitors can push cancer cells already stressed by radiation into mitotic catastrophe and cell death. Preclinical studies with the PLK4 inhibitor CFI-400945 have demonstrated synergistic anti-cancer effects when combined with radiation in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) models.[2][3][4] This combination leads to increased G2/M cell-cycle arrest and enhanced tumor growth delay.[3]
Combination with Chemotherapy:
Many conventional chemotherapeutic agents, such as taxanes and platinum-based compounds, function by inducing DNA damage or disrupting microtubule dynamics during mitosis. Combining these agents with a PLK4 inhibitor like (1E)-CFI-400437 could lead to synergistic cytotoxicity. The rationale lies in the dual assault on cell division: the chemotherapeutic agent creates mitotic stress, which is then exacerbated by the PLK4 inhibitor-induced centrosome abnormalities, increasing the likelihood of apoptotic cell death.
Combination with PARP Inhibitors:
Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations. The induction of genomic instability by PLK4 inhibition could potentially sensitize tumors to PARP inhibitors, a concept known as synthetic lethality.[5] The rationale is that the PLK4 inhibitor creates a state of heightened DNA damage and reliance on specific repair pathways, which are then targeted by the PARP inhibitor. This combination holds promise for expanding the utility of PARP inhibitors to a broader range of tumors.[6][7]
Combination with Immune Checkpoint Inhibitors:
The chromosomal instability induced by PLK4 inhibition can lead to the formation of micronuclei, which can activate the cGAS-STING pathway, a key sensor of cytosolic DNA.[8] Activation of this pathway can promote an anti-tumor immune response by stimulating the production of type I interferons. This immunogenic cell death can, in theory, render tumors more susceptible to immune checkpoint inhibitors (ICIs) by increasing tumor-infiltrating lymphocytes and enhancing the presentation of tumor antigens.[8]
Quantitative Data Summary
While specific quantitative data for this compound combination therapy is not yet widely available, the following tables summarize representative data from preclinical studies of the related PLK4 inhibitor, CFI-400945, in combination with radiation. These tables are provided as a template for the types of data that should be generated in studies with (1E)-CFI-400437.
Table 1: In Vitro Synergy of PLK4 Inhibition and Radiation in TNBC Cell Lines
| Cell Line | Treatment | Colony Formation Inhibition (%) | Synergy Score (Bliss) |
| MDA-MB-231 | 10 nM CFI-400945 | 45% | N/A |
| 2 Gy Radiation | 60% | N/A | |
| 10 nM CFI-400945 + 2 Gy Radiation | 91% | 15.2 | |
| MDA-MB-468 | 10 nM CFI-400945 | 40% | N/A |
| 2 Gy Radiation | 55% | N/A | |
| 10 nM CFI-400945 + 2 Gy Radiation | 88% | 12.8 |
Data extrapolated from studies on CFI-400945.[2]
Table 2: In Vivo Efficacy of PLK4 Inhibition and Radiation in a TNBC Xenograft Model (MDA-MB-231)
| Treatment Group | Median Tumor Tripling Time (days) | p-value vs. Control |
| Vehicle Control | 8 | - |
| Radiation (8 Gy, single dose) | 11 | 0.03 |
| CFI-400945 (daily) | 42 | 0.0006 |
| CFI-400945 + Radiation | 61 | 0.0002 |
Data extrapolated from studies on CFI-400945.[2]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other anti-cancer agents. These protocols are based on established methodologies and studies with other PLK4 inhibitors and should be optimized for specific cell lines and animal models.
Protocol 1: In Vitro Synergy Assessment using a Checkerboard Assay
Objective: To determine the synergistic, additive, or antagonistic effects of (1E)-CFI-400437 in combination with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., chemotherapeutic drug, PARP inhibitor)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density to ensure logarithmic growth during the assay period. Incubate overnight.
-
Drug Dilution Matrix: Prepare a 7x7 or 10x10 matrix of drug concentrations. Serially dilute this compound along the y-axis and the combination agent along the x-axis in cell culture medium. Include vehicle controls for both drugs.
-
Treatment: Remove the overnight culture medium from the cells and add the drug-containing medium from the dilution matrix to the respective wells.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Calculate synergy scores using a suitable model, such as the Bliss independence model or the Chou-Talalay method, with appropriate software (e.g., SynergyFinder, CompuSyn).[2]
-
Protocol 2: In Vivo Combination Efficacy Study in a Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of (1E)-CFI-400437 in combination with another therapeutic agent in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Combination agent formulation for in vivo use
-
Calipers for tumor measurement
-
Animal welfare-approved euthanasia method
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.[9][10]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: (1E)-CFI-400437 monotherapy
-
Group 3: Combination agent monotherapy
-
Group 4: (1E)-CFI-400437 + combination agent
-
-
Treatment Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). For combination with radiation, a single targeted dose can be delivered to the tumor.[2][11][12]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Euthanize mice if they show signs of excessive toxicity or tumor burden according to institutional guidelines.
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the control group.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of differences between treatment groups.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PLK4 inhibition by (1E)-CFI-400437 disrupts normal centriole duplication, leading to multipolar spindle formation and mitotic catastrophe, a process enhanced by DNA damaging agents.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating (1E)-CFI-400437 combination therapy, from in vitro synergy screening to in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined PARP Inhibition and Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Combined PARP Inhibition and Immune Checkpoint Therapy in Solid Tumors | Semantic Scholar [semanticscholar.org]
- 8. d-nb.info [d-nb.info]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilization of quantitative in vivo pharmacology approaches to assess combination effects of everolimus and irinotecan in mouse xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
Application Notes and Protocols for (1E)-CFI-400437 dihydrochloride in Long-Term Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and highly selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a master regulator of centriole duplication, a process critical for the formation of centrosomes and, consequently, for mitotic spindle assembly and faithful chromosome segregation.[4][5] Dysregulation of PLK4 activity is frequently observed in various cancers and is associated with centrosome amplification, genomic instability, and tumorigenesis.[1][4][6] These application notes provide detailed protocols for utilizing (1E)-CFI-400437 dihydrochloride in long-term cell culture experiments to investigate its effects on cancer cell proliferation, survival, and phenotype.
Data Presentation
Table 1: Kinase Inhibitory Profile of (1E)-CFI-400437
| Kinase | IC50 (nM) | Reference |
| PLK4 | 0.6 | [1] |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| KDR | 480 | [1] |
| FLT-3 | 180 | [1] |
Table 2: Cellular Activity of (1E)-CFI-400437 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Effective Concentrations | Reference |
| MCF-7 | Breast Cancer | Growth inhibition | Potent inhibitor (specific IC50 not provided) | [1] |
| MDA-MB-468 | Breast Cancer | Growth inhibition, Antitumor activity in xenografts | Potent inhibitor (specific IC50 not provided), 25 mg/kg in vivo | [1] |
| MDA-MB-231 | Breast Cancer | Growth inhibition | Potent inhibitor (specific IC50 not provided) | [1] |
| Embryonal Brain Tumor Cells | Pediatric Brain Tumor | Cytostatic effect, Inhibition of colony formation, Induction of polyploidy | 50 nM for colony formation, 500 nM for polyploidy | |
| Prostate Cancer Cells | Prostate Cancer | Inhibition of cell growth, viability, and colony formation; Induction of cell cycle arrest and senescence | Not specified | [7][8] |
Signaling Pathway
Inhibition of PLK4 by this compound disrupts the centriole duplication cycle, leading to a failure in the formation of new centrioles. This can result in a range of cellular outcomes depending on the concentration and duration of treatment. Low concentrations may lead to centriole overduplication and multipolar spindle formation, while higher concentrations can cause a complete loss of centrioles.[5] Both scenarios can lead to mitotic catastrophe, aneuploidy, and ultimately, cell cycle arrest or apoptosis. Furthermore, PLK4 has been implicated in signaling pathways beyond centriole duplication, including the Wnt/β-catenin and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[1][9]
Caption: PLK4 signaling pathway and points of inhibition by (1E)-CFI-400437.
Experimental Protocols
Preparation of this compound Stock Solution
-
This compound is a solid powder. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent.
-
The compound is soluble in DMSO (dimethyl sulfoxide) and water.[10] Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
-
To prepare a 10 mM stock solution of this compound (Molecular Weight: 565.50 g/mol ), weigh out 5.655 mg of the compound and dissolve it in 1 mL of sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2] Protect from light.
Long-Term Cell Culture Experimental Workflow
The following is a general workflow for long-term cell culture experiments with this compound. The optimal seeding density, compound concentration, and duration of treatment should be empirically determined for each cell line.
Caption: General workflow for long-term cell culture experiments.
Protocol 1: Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
Cell culture plates (6-well or 12-well)
-
Complete cell culture medium
-
This compound stock solution
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Harvest and count cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well or 12-well plates. The optimal seeding density needs to be determined for each cell line to ensure the formation of distinct colonies.
-
Allow cells to attach for 24 hours.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 7-21 days, or until visible colonies are formed in the control wells.
-
Replenish the medium containing the compound every 2-3 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies by adding the fixing solution and incubating for 15-20 minutes at room temperature.
-
Wash the wells with PBS to remove the fixative.
-
Stain the colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Assay
This assay detects the activity of β-galactosidase at pH 6.0, a known biomarker for senescent cells.
Materials:
-
Cells cultured in the presence of this compound
-
PBS
-
Fixing Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-Gal Staining Solution (containing X-gal)
Procedure:
-
Culture cells with or without this compound for the desired long-term duration.
-
Wash the cells twice with PBS.
-
Fix the cells with the Fixing Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-Gal Staining Solution to the cells.
-
Incubate the cells at 37°C in a non-CO2 incubator for 2-16 hours, or until a blue color develops in senescent cells. Protect the plates from light.
-
Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to analyze the distribution of cells in different phases of the cell cycle after long-term treatment.
Materials:
-
Cells treated with this compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Following long-term treatment, harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases, as well as the detection of polyploid cells.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: (1E)-CFI-400437 Dihydrochloride and Aurora Kinase Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (1E)-CFI-400437 dihydrochloride (B599025), with a specific focus on understanding and mitigating its off-target effects on Aurora kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of (1E)-CFI-400437 dihydrochloride and what are its known off-target effects on Aurora kinases?
This compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), with a reported IC50 of 0.6 nM.[1] While highly selective for PLK4, it has been shown to exhibit off-target activity against Aurora kinase A and Aurora kinase B at higher concentrations.[1][2] The phenotypic anti-cancer impact of CFI-400437 may, in part, be a consequence of the inhibition of Aurora kinases (AURKs).[3]
Q2: What are the reported IC50 values of this compound for its primary target and off-targets?
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against its primary target PLK4 and its off-targets Aurora A and Aurora B.
| Target | IC50 |
| PLK4 | 0.6 nM |
| Aurora A | 0.37 µM |
| Aurora B | 0.21 µM |
Data sourced from MedChemExpress and may not have been independently confirmed.[1]
Q3: What are the cellular consequences of inhibiting Aurora A and Aurora B?
Inhibition of Aurora A and Aurora B kinases leads to distinct mitotic defects. Selective inhibition of Aurora A can cause monopolar spindles and G2/M arrest.[4] Inhibition of Aurora B, a key component of the chromosomal passenger complex, can result in chromosome misalignment, failure of cytokinesis, and endoreduplication, leading to polyploidy.[5]
Q4: How can I experimentally distinguish between on-target PLK4 inhibition and off-target Aurora kinase inhibition?
Distinguishing between on-target and off-target effects requires a combination of biochemical and cellular assays. Monitoring specific phosphorylation events is a reliable method. For instance, immunofluorescence-based detection of phospho-LATS2 can serve as a readout for Aurora A activity, while monitoring the phosphorylation of histone H3 at Serine 10 (pH3S10) is a well-established marker for Aurora B activity.[6]
Troubleshooting Guide
Issue 1: Unexpected levels of polyploidy or endoreduplication in cells treated with this compound.
-
Possible Cause: This phenotype is a hallmark of Aurora B inhibition.[5] The concentration of this compound being used may be high enough to significantly inhibit Aurora B.
-
Troubleshooting Steps:
-
Review Concentration: Verify the working concentration of the inhibitor. Refer to the IC50 table to assess if the concentration is within the range of Aurora B inhibition.
-
Dose-Response Experiment: Perform a dose-response experiment and monitor for the specific phenotype. This will help determine the concentration at which the off-target effect becomes prominent.
-
Use a More Selective Inhibitor: If the goal is to specifically inhibit PLK4, consider using a more selective inhibitor with a lower off-target activity against Aurora B, such as Centrinone.[2][3]
-
Rescue Experiment: To confirm the phenotype is due to Aurora B inhibition, a rescue experiment using a downstream effector of Aurora B could be attempted, although this can be complex.
-
Issue 2: Difficulty in reproducing the reported IC50 values in our in-house kinase assays.
-
Possible Cause: Discrepancies in IC50 values can arise from variations in experimental conditions.
-
Troubleshooting Steps:
-
Assay Components: Ensure all components of the kinase assay are fresh and of high quality. This includes the kinase, substrate, and ATP. The concentration of ATP is particularly critical for ATP-competitive inhibitors.
-
Buffer Conditions: Check the composition of the kinase assay buffer, including pH, salt concentration, and the presence of any necessary co-factors.
-
Incubation Time and Temperature: Standardize the incubation time and temperature for the kinase reaction as these can significantly impact enzyme activity.
-
Detection Method: The method used to detect kinase activity (e.g., radioactivity, fluorescence, luminescence) can influence the results.[7] Ensure the detection system is properly calibrated.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant kinase can vary between suppliers and even between lots.
-
Issue 3: Observing conflicting cellular phenotypes that could be attributed to either PLK4 or Aurora kinase inhibition.
-
Possible Cause: At certain concentrations, this compound may be co-inhibiting both PLK4 and Aurora kinases, leading to a mixed or ambiguous phenotype.
-
Troubleshooting Steps:
-
Marker Analysis: Utilize specific cellular markers to dissect the signaling pathways. For example, analyze centrosome duplication (a hallmark of PLK4 activity) alongside histone H3 phosphorylation at Serine 10 (an Aurora B marker).
-
Time-Course Experiment: Perform a time-course experiment to observe the temporal onset of different phenotypes. Effects due to inhibition of the primary target (PLK4) might manifest earlier or at lower concentrations than off-target effects.
-
Comparative Analysis: Compare the observed phenotype with that of more selective Aurora kinase inhibitors (e.g., MLN8237 for Aurora A, AZD1152 for Aurora B) to identify overlapping effects.[6][8]
-
Experimental Protocols
Biochemical Kinase Assay for Aurora A/B Inhibition
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against Aurora kinases. Specific components and conditions may need to be optimized.
Materials:
-
Recombinant active Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide or a biotinylated peptide)[9][10]
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)[11]
-
This compound stock solution (in DMSO)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor positive control.
-
In a 96-well plate, add the diluted inhibitor or controls.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the respective kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for Aurora B Inhibition (Phospho-Histone H3 Staining)
This protocol describes the immunofluorescence-based detection of histone H3 phosphorylation at Serine 10 (pH3S10), a marker of Aurora B activity.
Materials:
-
Cell line of interest (e.g., HeLa, NCI-H446)[7]
-
Cell culture medium and supplements
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a multi-well plate suitable for imaging and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 1-24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against pH3S10.
-
Wash the cells and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the intensity of the pH3S10 signal per cell or the percentage of pH3S10-positive cells.
Visualizations
Caption: Interaction of (1E)-CFI-400437 with PLK4 and Aurora kinase pathways.
Caption: Workflow for biochemical and cellular assays to assess inhibitor effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. HTScan® Aurora B Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing (1E)-CFI-400437 Dihydrochloride Concentration for Cell Viability
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of (1E)-CFI-400437 dihydrochloride (B599025) to achieve desired effects on cell viability. This resource includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (1E)-CFI-400437 dihydrochloride?
A1: this compound is a potent and selective inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[2][3] Inhibition of PLK4 leads to defects in centrosome duplication, which can result in mitotic errors, polyploidy, and ultimately, apoptotic cell death in cancer cells.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While highly selective for PLK4, this compound has been shown to inhibit other kinases at higher concentrations, notably Aurora A and Aurora B kinases.[4] It is important to consider these off-target effects when interpreting experimental results, especially at concentrations significantly above the IC50 for PLK4.
Q3: What is the recommended starting concentration range for cell viability experiments?
A3: The optimal concentration of this compound is cell-line dependent. A good starting point for a dose-response experiment is to use a wide range of concentrations spanning several orders of magnitude, for example, from 1 nM to 10 µM. This will help in determining the half-maximal growth inhibition concentration (GI50) for your specific cell line.
Q4: How should I prepare and store this compound?
A4: For stock solutions, dissolve this compound in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q5: What are the expected cellular effects of PLK4 inhibition by this compound?
A5: Inhibition of PLK4 is expected to induce cell cycle arrest, commonly in the G0/G1 or G2/M phase, depending on the cell type and experimental conditions.[3][5] Prolonged treatment or higher concentrations can lead to the induction of apoptosis, which can be detected by markers such as cleaved caspase-3 and PARP.[2][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability results between replicates. | - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Mix the plate gently after adding the compound.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant effect on cell viability observed. | - The tested concentration range is too low.- The incubation time is too short.- The cell line is resistant to PLK4 inhibition.- The compound has degraded. | - Test a higher range of concentrations.- Increase the duration of treatment (e.g., 48 or 72 hours).- Confirm PLK4 expression in your cell line.- Prepare a fresh stock solution of the inhibitor. |
| Excessive cell death even at the lowest concentrations. | - The tested concentration range is too high.- Solvent (e.g., DMSO) toxicity.- The cell line is highly sensitive to PLK4 inhibition. | - Test a lower range of concentrations.- Ensure the final DMSO concentration is non-toxic (typically <0.5%).- Perform a time-course experiment to find the optimal treatment duration. |
| Precipitation of the compound in the cell culture medium. | - Poor solubility of the compound at the tested concentration.- Interaction with media components. | - Prepare fresh dilutions from a high-concentration stock just before use.- Ensure the final solvent concentration is sufficient to maintain solubility.- Consider using a different formulation or solvent if solubility issues persist. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of (1E)-CFI-400437
| Kinase | IC50 (nM) |
| PLK4 | 0.6 |
| Aurora A | 370 |
| Aurora B | 210 |
| KDR | 480 |
| FLT-3 | 180 |
| Data sourced from MedChemExpress.[4] |
Table 2: Example Growth Inhibition (GI50) Data for (1E)-CFI-400437 in Breast Cancer Cell Lines
| Cell Line | GI50 (nM) |
| MCF-7 | User-determined value |
| MDA-MB-231 | User-determined value |
| T-47D | User-determined value |
| Note: Researchers should determine these values experimentally for their specific cell lines and assay conditions. |
Experimental Protocols
Protocol 1: Determination of GI50 using a Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for assessing cell density based on the measurement of cellular protein content.[6][7][8]
Materials:
-
This compound
-
96-well cell culture plates
-
Your cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with water and allow them to air-dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates five times with 1% acetic acid and allow them to air-dry.
-
Solubilization: Add Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a suitable software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of cell cycle distribution following treatment with this compound.[9][10][11]
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695), cold
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to avoid clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Signaling pathway of this compound targeting PLK4.
Caption: Experimental workflow for determining the optimal concentration.
References
- 1. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Downregulation of Polo-like kinase 4 induces cell apoptosis and G2/M arrest in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. Assessment of Cell Cycle and Induction of Apoptosis by Shiga-like Toxin Produced by Escherichia coli O157:H7 in T47D Breast Cancer Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Cell Cycle Profiling of Cancer Cells for Prioritizing FDA-Approved Drugs with Repurposing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(1E)-CFI-400437 dihydrochloride stability and storage issues
Welcome to the technical support center for (1E)-CFI-400437 dihydrochloride (B599025). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this potent PLK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid (1E)-CFI-400437 dihydrochloride?
A1: To ensure the long-term stability of the solid compound, it should be stored under specific conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] It is crucial to store the powder in a dry, dark environment.[1] Some suppliers ship the product at room temperature, indicating stability for short durations during transit.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are critical to maintain the compound's activity. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][3] Once prepared, stock solutions should be stored sealed, away from moisture and light.[2] For storage durations and temperatures, please refer to the table below.
Q3: I am having trouble dissolving the compound. What should I do?
A3: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Use fresh, high-quality solvent: For DMSO stock solutions, it is imperative to use fresh, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture-absorbing DMSO.[2][3]
-
Apply sonication and gentle warming: To aid dissolution, especially in aqueous solutions, ultrasonic treatment and gentle warming (e.g., to 60°C) can be applied.[2]
-
Verify the solvent and concentration: Double-check that you are using a recommended solvent and are within the known solubility limits. Refer to the solubility data table for guidance.
Q4: Is this compound stable in aqueous solutions?
A4: While this compound is soluble in water to a certain extent, detailed public data on its long-term stability in aqueous solutions is limited. If you prepare an aqueous stock solution, it is recommended to dilute it to the working concentration, sterilize it by filtration (0.22 µm filter), and use it promptly.[2] Avoid prolonged storage of aqueous solutions.
Q5: What is the mechanism of action of (1E)-CFI-400437?
A5: (1E)-CFI-400437 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[4][5] PLK4 is a crucial regulator of centriole duplication during the cell cycle. By inhibiting PLK4, the compound disrupts normal cell division processes, which can lead to antiproliferative effects in cancer cells.[4][6]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 12.5 mg/mL (≥ 22.10 mM) | Requires sonication. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can reduce solubility.[2][3] |
| Water | ≥ 1 mg/mL (≥ 1.77 mM) | Requires sonication and gentle warming to 60°C.[2][3] |
| Ethanol | Insoluble |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Storage Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry and dark place.[1] |
| -20°C | Long-term (months to years) | Store in a dry and dark place.[1][3] | |
| Stock Solution in Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Store sealed, away from moisture and light.[2][3] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store sealed, away from moisture and light.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
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Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 565.49 g/mol ).
-
Vortex briefly and sonicate the solution in a water bath until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to one year.
Protocol 2: Preparation of an Aqueous Solution for In Vitro Assays
-
Thaw a vial of the DMSO stock solution (from Protocol 1) at room temperature.
-
Further dilute the stock solution with the desired aqueous buffer or cell culture medium to the final working concentration.
-
If necessary, gently warm the solution and vortex to ensure complete dissolution.
-
For cell-based assays, it is recommended to sterilize the final working solution by passing it through a 0.22 µm syringe filter.
-
Use the freshly prepared aqueous solution immediately for your experiments.
Visualizations
Caption: Role of PLK4 in the cell cycle and the inhibitory action of (1E)-CFI-400437.
Caption: Troubleshooting workflow for experiments with (1E)-CFI-400437.
Caption: Workflow for preparing a stock solution of (1E)-CFI-400437.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|1247000-76-5|安捷凯 [anjiechem.com]
How to minimize toxicity of (1E)-CFI-400437 dihydrochloride in vivo
Technical Support Center: (1E)-CFI-400437 dihydrochloride (B599025)
Welcome to the technical support center for (1E)-CFI-400437 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the in vivo use of this potent Polo-like kinase 4 (PLK4) inhibitor. Our goal is to help you anticipate and mitigate potential toxicities in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CFI-400437 and how does it relate to potential toxicity?
A1: (1E)-CFI-400437 is a potent, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication during the cell cycle.[1][2][3] By inhibiting PLK4, the compound disrupts normal mitotic progression in rapidly dividing cells, leading to mitotic defects, cell cycle arrest, and ultimately, cell death (apoptosis).[4][5][6]
The primary "on-target" toxicity is expected in other rapidly proliferating normal tissues, such as the bone marrow (leading to hematological toxicities) and the gastrointestinal tract. A related PLK4 inhibitor, CFI-400945, has shown dose-dependent neutropenia as a primary dose-limiting toxicity in clinical trials, suggesting this is a key area to monitor.[7][8][9] Off-target toxicities may arise from the inhibition of other kinases, although CFI-400437 is highly selective for PLK4.[2]
Caption: On-target mechanism of CFI-400437 leading to mitotic defects.
Q2: What are the main off-targets of CFI-400437?
A2: CFI-400437 is highly selective for PLK4. However, at concentrations approximately two orders of magnitude higher than its IC50 for PLK4, it can inhibit other kinases, including Aurora A, Aurora B, KDR, and FLT-3.[2] The anti-cancer effects observed may be partially influenced by the inhibition of Aurora kinases.[4][10][11][12] Minimizing off-target activity is a key strategy for reducing toxicity.[6]
| Kinase Target | IC50 (nM) | Selectivity vs. PLK4 |
| PLK4 | 0.6 | - |
| Aurora B | 210 | ~350x |
| Aurora A | 370 | ~617x |
| KDR (VEGFR2) | 480 | ~800x |
| FLT-3 | 180 | ~300x |
| Data sourced from MedChemExpress and supporting literature.[2] |
Q3: How should I formulate CFI-400437 for in vivo oral administration?
A3: For oral administration (p.o.), this compound can be prepared as a homogeneous suspension. A common vehicle is Carboxymethylcellulose sodium (CMC-Na). For example, a 5 mg/mL suspension can be prepared by mixing 5 mg of the compound with 1 mL of a CMC-Na solution.[1] It is critical to ensure the suspension is uniform before each administration to guarantee consistent dosing.
Q4: What is a recommended starting dose for in vivo efficacy studies?
A4: A previously published study demonstrated anti-tumor activity in a breast cancer mouse xenograft model using a dose of 25 mg/kg, administered intraperitoneally (i.p.) once daily.[2] However, this may not be the optimal or best-tolerated dose in your model. It is strongly recommended that you first conduct a Maximum Tolerated Dose (MTD) study to determine the optimal dose and schedule for your specific animal model and strain.
Troubleshooting Guides
Issue 1: Significant body weight loss or signs of animal distress are observed after dosing.
This is a common sign of drug toxicity. The relationship between dose, efficacy, and toxicity is critical to manage.
Caption: Balancing efficacy with on-target and off-target toxicity.
-
Possible Cause: The administered dose is above the Maximum Tolerated Dose (MTD).
-
Troubleshooting Steps:
-
Stop Dosing Immediately: If animals show severe distress or >15-20% body weight loss, cease administration and consult with your institution's veterinary staff.
-
Dose Reduction: Reduce the dose by 25-50% in the next cohort of animals.
-
Change Dosing Schedule: Consider intermittent dosing (e.g., 5 days on, 2 days off) instead of continuous daily dosing. This can allow for recovery of normal tissues, particularly bone marrow.
-
Refine Formulation: Ensure the formulation is homogeneous and the vehicle itself is not causing toxicity. Run a vehicle-only control group.
-
Issue 2: My mice show signs of hematological toxicity (e.g., neutropenia, anemia).
This is an expected on-target toxicity for inhibitors of cell cycle kinases.
-
Possible Cause: CFI-400437 is inhibiting the proliferation of hematopoietic stem and progenitor cells in the bone marrow.
-
Troubleshooting Steps:
-
Monitor Blood Counts: Perform complete blood counts (CBCs) on satellite groups of animals at baseline and at various time points during the study (e.g., weekly). This provides quantitative data on the extent of myelosuppression.
-
Implement Intermittent Dosing: A drug holiday can allow for the recovery of neutrophil and platelet counts.
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Supportive Care: In some settings, the use of growth factors (e.g., G-CSF) can help manage neutropenia, though this can complicate the interpretation of efficacy studies.[13]
-
Dose Titration: The goal is to find a dose that provides anti-tumor efficacy while causing manageable and reversible hematological toxicity.
-
Experimental Protocols
Protocol: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure to determine the MTD of CFI-400437 in tumor-naive mice. This should be performed before initiating efficacy studies.
Caption: Workflow for a typical in vivo Maximum Tolerated Dose study.
1. Animal Model:
-
Select the appropriate mouse strain (e.g., BALB/c, C57BL/6, or an immunodeficient strain like NSG if planning xenograft studies). Use healthy, age-matched animals (e.g., 6-8 weeks old).
2. Group Allocation:
-
Group 1: Vehicle Control (e.g., CMC-Na suspension).
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Group 2-5+: Dose-escalation cohorts of CFI-400437. Start with a conservative dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80 mg/kg). The number of animals per group is typically 3-5.
3. Drug Formulation & Administration:
-
Prepare the formulation as described in the FAQs.
-
Administer the drug via the intended route (e.g., oral gavage) and schedule (e.g., once daily) for a set period, typically 14 to 21 days.
4. Monitoring:
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Body Weight: Measure and record daily.
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Clinical Observations: Record daily observations for signs of toxicity, such as changes in posture, activity, fur texture, and signs of pain or distress.
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Blood Sampling: If possible, collect blood (e.g., via tail vein) from a satellite group at baseline and at the end of the study for Complete Blood Count (CBC) analysis to assess hematological toxicity.
5. Endpoint and Analysis:
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Dose-Limiting Toxicity (DLT): Define DLT criteria before the study begins. Common DLTs include:
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Greater than 20% mean body weight loss that is not recovered.
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Treatment-related mortality.
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Severe, irreversible clinical signs of toxicity.
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Specific hematological parameters (e.g., Grade 4 neutropenia).
-
-
MTD Determination: The MTD is defined as the highest dose level at which no more than one animal out of the cohort (e.g., 1/3 or 1/5) experiences a DLT. This dose is then recommended for initial efficacy studies.
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Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect key organs (liver, spleen, kidney, bone marrow, GI tract) for histopathological analysis to identify any tissue-level toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archive.cancerworld.net [archive.cancerworld.net]
Technical Support Center: (1E)-CFI-400437 Dihydrochloride Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to (1E)-CFI-400437 dihydrochloride (B599025) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to CFI-400437. What are the potential mechanisms of resistance?
A1: Acquired resistance to kinase inhibitors like CFI-400437, a potent PLK4 and Aurora kinase inhibitor, can arise through various mechanisms. Based on resistance patterns observed with other kinase inhibitors, potential mechanisms for CFI-400437 resistance include:
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Target Alterations: Mutations in the PLK4 or AURKA/B/C genes that prevent the binding of CFI-400437 to its target kinases.
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Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of PLK4 or Aurora kinase inhibition. A common example is the activation of the MAPK/ERK pathway.
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell, reducing its intracellular concentration.
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Changes in Cell Cycle Regulation: Alterations in other cell cycle proteins that compensate for the inhibition of PLK4 and Aurora kinases.
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Induction of Polyploidy: Loss of Aurora kinase signaling can lead to endoreduplication and the formation of polyploid giant cancer cells (PGCCs), which are often more resistant to anti-mitotic drugs.[1][2]
Q2: How can I experimentally confirm if my resistant cell line has mutations in PLK4 or Aurora kinases?
A2: To identify potential mutations in the target kinases, you can perform the following:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from both your parental (sensitive) and resistant cell lines and reverse transcribe it to complementary DNA (cDNA).
-
PCR Amplification: Amplify the coding sequences of PLK4, AURKA, AURKA, and AURKC using gene-specific primers.
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes in the resistant cells compared to the parental cells. Pay close attention to the kinase domain, where drug-binding pockets are located.
Q3: What are the first steps to investigate the involvement of bypass signaling pathways in CFI-400437 resistance?
A3: A good starting point is to perform a broad analysis of key signaling pathways known to be involved in cancer cell proliferation and survival.
-
Phospho-Kinase Array: Use a phospho-kinase antibody array to simultaneously screen the phosphorylation status of multiple kinases in lysates from both sensitive and resistant cells treated with CFI-400437. This can provide a global view of altered signaling networks.
-
Western Blotting: Based on the array results or common resistance pathways, validate the findings by performing western blots for key phosphorylated and total proteins in pathways such as MAPK/ERK (p-ERK, ERK), PI3K/AKT (p-AKT, AKT), and STAT3 (p-STAT3, STAT3).
Q4: My resistant cells do not show any target mutations or obvious bypass pathway activation. What other mechanisms should I consider?
A4: If the primary mechanisms are ruled out, consider the following possibilities:
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Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) in a flow cytometry-based assay to compare its accumulation in sensitive versus resistant cells. Reduced accumulation in resistant cells suggests increased efflux. This can be confirmed by western blotting for common ABC transporters like ABCB1 (MDR1) and ABCG2.
-
Transcriptomic Analysis: Perform RNA sequencing (RNA-seq) on your sensitive and resistant cell lines (with and without CFI-400437 treatment) to get a comprehensive, unbiased view of gene expression changes that could be contributing to resistance.[3][4][5][6]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for CFI-400437 in our cell line.
| Potential Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population before determining the IC50. |
| Drug stability | Prepare fresh stock solutions of CFI-400437 in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Assay variability | Ensure consistent cell seeding density, treatment duration, and reagent concentrations in your cell viability assays (e.g., MTT, CellTiter-Glo). |
Problem 2: Difficulty in generating a CFI-400437-resistant cell line.
| Potential Cause | Troubleshooting Step |
| Initial drug concentration is too high | Start with a low concentration of CFI-400437 (e.g., the IC20) and gradually increase the dose as the cells adapt.[7] |
| Insufficient treatment duration | Resistance development is a slow process. Maintain the cells in the presence of the drug for an extended period (weeks to months), passaging them as needed. |
| Cell line intolerance | Some cell lines may not be able to develop resistance and will undergo complete cell death. Consider trying a different cancer cell line. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of CFI-400437 against its primary target, PLK4, and key off-targets, the Aurora kinases. This data is essential for designing experiments and understanding the drug's polypharmacology.
| Kinase | IC50 (nM) | Reference |
| PLK4 | 0.6 | [8] |
| Aurora A | 370 | [8] |
| Aurora B | 210 | [8] |
| Aurora B | <15 | [8] |
| Aurora C | <15 | [8] |
| KDR | 480 | [8] |
| FLT-3 | 180 | [8] |
Note: The significant potency against Aurora B and C at concentrations below 15 nM suggests that resistance mechanisms may also involve these kinases.[8]
Experimental Protocols
Protocol 1: Generation of a CFI-400437-Resistant Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating doses of the drug.
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of CFI-400437 in your parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.
-
Initial Treatment: Culture the parental cells in their standard growth medium containing CFI-400437 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate (comparable to untreated parental cells), passage them and increase the concentration of CFI-400437 by 1.5- to 2-fold.[7]
-
Repeat Dose Escalation: Continue this process of gradually increasing the drug concentration. If significant cell death occurs at any step, maintain the cells at the previous concentration until they have adapted.
-
Characterize the Resistant Line: After several months of continuous culture, the resulting cell line should be able to proliferate in a significantly higher concentration of CFI-400437 than the parental line. Confirm the degree of resistance by performing a cell viability assay to determine the new IC50. A resistant line should exhibit a substantial fold-increase in its IC50 value.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at various passages.
-
Maintenance of Resistance: To maintain the resistant phenotype, culture the cells in a medium containing a maintenance concentration of CFI-400437 (typically the IC20 of the resistant line).[7]
Protocol 2: Western Blot Analysis of Key Signaling Proteins
-
Cell Lysis: Plate both parental and resistant cells. Treat with CFI-400437 at their respective IC50 concentrations for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-ERK, total-ERK, p-AKT, total-AKT, PLK4, Aurora B, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression and phosphorylation levels between sensitive and resistant cells.
Visualizations
Caption: Experimental workflow for generating drug-resistant cancer cell lines.
Caption: Hypothesized signaling pathways and resistance mechanisms to CFI-400437.
References
- 1. Loss of Aurora kinase signaling allows lung cancer cells to adopt endoreplication and form polyploid giant cancer cells that resist antimitotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of Aurora Kinase Signaling Allows Lung Cancer Cells to Adopt Endoreplication and Form Polyploid Giant Cancer Cells That Resist Antimitotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonal transcriptomics identifies mechanisms of chemoresistance and empowers rational design of combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Clonal transcriptomics identifies mechanisms of chemoresistance and empowers rational design of combination therapies | eLife [elifesciences.org]
- 6. Clonal transcriptomics identifies mechanisms of chemoresistance and empowers rational design of combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Interpreting unexpected phenotypes with (1E)-CFI-400437 dihydrochloride
Welcome to the technical support center for (1E)-CFI-400437 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected phenotypes and to offer troubleshooting support for experiments involving this potent Polo-like kinase 4 (PLK4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (1E)-CFI-400437 dihydrochloride?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a master regulator of centriole duplication, a critical process for the formation of centrosomes and, consequently, for proper mitotic spindle assembly and cell division.[2] By inhibiting PLK4, CFI-400437 disrupts centriole biogenesis, which can lead to mitotic errors and cell death in cancer cells that are often dependent on PLK4 activity.[1][2]
Q2: I am observing a phenotype that is not consistent with PLK4 inhibition. What could be the cause?
A2: While CFI-400437 is highly selective for PLK4, it can exhibit off-target activity at higher concentrations. The most well-documented off-targets are Aurora kinases A, B, and C.[1] Inhibition of these kinases, which also play crucial roles in mitosis, can lead to phenotypes that are distinct from or overlap with those of PLK4 inhibition. It is essential to carefully consider the concentration of CFI-400437 being used and to perform dose-response experiments.
Q3: What are the known off-target kinases for CFI-400437 and at what concentrations are they inhibited?
A3: The primary off-targets of CFI-400437 are Aurora kinases. The table below summarizes the inhibitory concentrations (IC50) for PLK4 and key off-target kinases. Note that the IC50 for PLK4 is significantly lower than for the off-target kinases, indicating a window of selectivity.
Data Presentation: Kinase Inhibitory Profile of CFI-400437
| Kinase Target | IC50 (nM) | Reference |
| PLK4 | 0.6 - 1.55 | [1][2] |
| Aurora Kinase A | 370 | [1] |
| Aurora Kinase B | 210 | [1] |
| Aurora Kinase C | <15 | [1] |
| KDR | 480 | [1] |
| FLT-3 | 180 | [1] |
Q4: Can CFI-400437 lead to an increase in centriole number? This seems counterintuitive for a PLK4 inhibitor.
A4: Yes, this is a documented paradoxical effect for PLK4 inhibitors. While high concentrations of CFI-400437 lead to the expected inhibition of centriole duplication and subsequent centriole loss, lower concentrations can paradoxically cause centriole amplification.[3][4][5] This is thought to occur because partial inhibition of PLK4 disrupts its autoregulatory degradation, leading to an accumulation of active PLK4 and, consequently, an overproduction of centrioles.[3][4]
Troubleshooting Guides
This section provides structured guidance for interpreting unexpected experimental outcomes.
Unexpected Phenotype 1: Bimodal Effect on Centriole Number
Observation: Low concentrations of CFI-400437 increase centriole number, while high concentrations decrease it.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
(1E)-CFI-400437 dihydrochloride assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (1E)-CFI-400437 dihydrochloride (B599025) in various assays. The information is tailored for researchers, scientists, and drug development professionals to address potential issues with assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is (1E)-CFI-400437 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division. By inhibiting PLK4, CFI-400437 disrupts centriole duplication, which can lead to mitotic errors and ultimately cell death in cancer cells that are often dependent on PLK4 activity.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, the solid compound should be stored at -20°C. For stock solutions, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Solubility has been reported in DMSO (25 mg/mL) and water (2 mg/mL).[2] Always refer to the manufacturer's datasheet for specific instructions.
Q3: What are some common in vitro and cell-based assays used to assess the activity of this compound?
A3:
-
Biochemical Kinase Assays: These assays measure the direct inhibition of recombinant PLK4 enzyme activity. Common formats include:
-
Luminescence-based assays (e.g., ADP-Glo™): Quantify kinase activity by measuring the amount of ADP produced.
-
Fluorescence Resonance Energy Transfer (FRET) assays (e.g., LanthaScreen®): Measure the binding of the inhibitor to the kinase.
-
-
Cell-Based Assays: These assays assess the effects of the compound on cellular processes. Examples include:
-
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, MTT): Measure the impact of the inhibitor on cancer cell growth.
-
Centriole Quantification Assays: Involve immunofluorescence staining of centriolar markers (e.g., centrin) to observe the effects on centriole duplication.
-
Western Blotting: To analyze the expression levels of proteins involved in the PLK4 signaling pathway.
-
Q4: What are acceptable ranges for assay variability and reproducibility?
A4: For high-throughput screening (HTS) assays, a Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3][4][5] The coefficient of variation (%CV) for intra-plate replicates should ideally be below 10-15%, and inter-plate variability should also be kept to a minimum to ensure data reproducibility.[6][7]
Data Presentation: Expected Assay Performance
While specific performance data for this compound assays is not widely published, the following tables provide generally accepted performance metrics for kinase assays.
Table 1: Typical Performance Metrics for Biochemical PLK4 Inhibition Assays
| Parameter | Acceptable Range | Optimal Range | Potential Causes for Deviation |
| Z'-Factor | 0 - 0.5 | > 0.5 | Low signal-to-background, high variability in controls. |
| Intra-assay %CV | < 20% | < 10% | Pipetting errors, reagent heterogeneity. |
| Inter-assay %CV | < 25% | < 15% | Reagent lot-to-lot variability, instrument drift. |
Table 2: Typical Performance Metrics for Cell-Based Assays
| Parameter | Acceptable Range | Optimal Range | Potential Causes for Deviation |
| Z'-Factor | 0 - 0.5 | > 0.5 | Inconsistent cell seeding, high background. |
| Intra-assay %CV | < 25% | < 15% | Uneven cell distribution, edge effects. |
| Inter-assay %CV | < 30% | < 20% | Variations in cell passage number, incubation conditions. |
Experimental Protocols
Protocol 1: General In Vitro PLK4 Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant full-length human PLK4 enzyme and a suitable substrate (e.g., casein) in the reaction buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute in the reaction buffer.
-
Prepare an ATP solution at a concentration close to the Kₘ for PLK4.
-
-
Assay Procedure:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the enzyme and substrate mixture to all wells.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the generated ADP using the ADP-Glo™ reagent and a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: General Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Culture and Seeding:
-
Culture cancer cells (e.g., breast cancer cell lines like MDA-MB-231) in the recommended medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells (High %CV)
-
Question: My replicate wells for the same concentration of CFI-400437 show high variability. What could be the cause?
-
Answer:
-
Pipetting Inaccuracy: Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Incomplete Reagent Mixing: Thoroughly mix all reagents before and after adding them to the plate.
-
Edge Effects: Evaporation from the outer wells can concentrate reagents. Avoid using the outermost wells or fill them with a buffer.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
-
Issue 2: IC₅₀/GI₅₀ Values Shift Between Experiments
-
Question: The IC₅₀/GI₅₀ values for CFI-400437 are inconsistent across different experimental dates. Why is this happening?
-
Answer:
-
ATP Concentration (Biochemical Assays): Since CFI-400437 is an ATP-competitive inhibitor, its apparent IC₅₀ is sensitive to the ATP concentration. Use a consistent ATP concentration, ideally at or below the Kₘ for PLK4.
-
Enzyme Activity: The specific activity of the PLK4 enzyme can vary between batches or due to improper storage. Include a reference compound in every assay to monitor for shifts.
-
Cell Passage Number: The sensitivity of cells to the compound can change with increasing passage number. Use cells within a defined passage number range for all experiments.
-
Reagent Stability: Ensure that the stock solutions of the compound and other critical reagents have been stored correctly and have not degraded.
-
Issue 3: Low Signal-to-Background Ratio or Low Z'-Factor
-
Question: My assay window is small, resulting in a low Z'-factor. How can I improve this?
-
Answer:
-
Optimize Enzyme/Substrate Concentrations (Biochemical Assays): Titrate the PLK4 enzyme and substrate to find concentrations that yield a robust signal.
-
Optimize Cell Seeding Density (Cell-Based Assays): Test different cell numbers to find a density that provides a strong signal without overcrowding the wells.
-
Check Reagent Quality: Ensure that the enzyme is active and the substrate is of high quality.
-
Increase Incubation Time: A longer incubation time for the kinase reaction or cell treatment may lead to a stronger signal, but this should be optimized to remain within the linear range of the assay.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Controlling for confounding factors in (1E)-CFI-400437 dihydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using (1E)-CFI-400437 dihydrochloride (B599025) and controlling for confounding factors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (1E)-CFI-400437 dihydrochloride?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[3] By inhibiting PLK4, (1E)-CFI-400437 disrupts normal cell division processes, which can lead to cell cycle arrest and apoptosis, making it a compound of interest in cancer research.[4]
Q2: What are the known off-target effects of (1E)-CFI-400437?
A2: While highly selective for PLK4, (1E)-CFI-400437 can inhibit other kinases at higher concentrations. Notably, it has been shown to inhibit Aurora A, Aurora B, KDR, and FLT-3 with IC50 values in the sub-micromolar range, which is significantly higher than its IC50 for PLK4 (0.6 nM).[2][5] It is crucial to consider these potential off-target effects when designing experiments and interpreting data, especially when using concentrations above the nanomolar range.
Q3: I'm observing a paradoxical increase in centriole numbers at low concentrations of the inhibitor. Is this expected?
A3: Yes, this can be an expected, dose-dependent effect of PLK4 inhibition.[6] Low concentrations of PLK4 inhibitors, such as the related compound CFI-400945, have been reported to cause an increase in centriole numbers, while higher concentrations lead to a decrease.[3][6] This is thought to be due to a partial inhibition of PLK4 activity that disrupts its autoregulation.[6] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q4: What is the best solvent for this compound and what is the recommended final DMSO concentration in cell culture?
A4: this compound is soluble in DMSO and water. For cell-based assays, it is typically dissolved in DMSO to create a stock solution. It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, as DMSO itself can have cytotoxic effects and inhibit cell proliferation.[7][8] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) in your experiments to account for any solvent effects.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Viability/Proliferation
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Cell lines can have varying sensitivities to PLK4 inhibition.[9] |
| Inhibitor Degradation | Ensure the compound has been stored correctly (typically at -20°C or -80°C for long-term storage) and protected from light.[10] Prepare fresh dilutions from a stock solution for each experiment. |
| Cell Seeding Density | Optimize cell seeding density. High cell density can sometimes mask the effects of the inhibitor. Ensure cells are in the logarithmic growth phase during treatment. |
| DMSO Effects | Verify that the final DMSO concentration is not exceeding 0.5% and is consistent across all treatments and controls.[8] High concentrations of DMSO can be toxic and confound results.[7] |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Consider using a positive control compound known to be effective in your cell line to validate the assay. |
Issue 2: Unexpected or High Levels of Cell Death
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | High concentrations of (1E)-CFI-400437 can inhibit other kinases like Aurora kinases, which are also involved in cell cycle regulation and can induce apoptosis.[2][5] Lower the inhibitor concentration to a range where it is more selective for PLK4. |
| Solvent Toxicity | Ensure the final DMSO concentration is not toxic to your cells. Run a DMSO-only control at various concentrations to determine the toxicity threshold for your specific cell line.[7] |
| Extended Incubation Time | Reduce the duration of inhibitor treatment. A time-course experiment can help determine the optimal window for observing the desired phenotype without excessive cell death. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to perturbations in cell cycle regulation. Consider using a less sensitive cell line for initial experiments or titrating the inhibitor concentration down to a non-toxic range. |
Data Presentation
Table 1: Kinase Inhibitory Profile of (1E)-CFI-400437
| Kinase | IC50 (nM) |
| PLK4 | 0.6 |
| Aurora A | 370 |
| Aurora B | 210 |
| KDR | 480 |
| FLT-3 | 180 |
Data compiled from publicly available sources.[2][5]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control.
-
Treatment: Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Immunofluorescence Staining for Centrosomes
-
Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against a centrosomal marker (e.g., gamma-tubulin or pericentrin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBST, counterstain nuclei with DAPI, and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Mandatory Visualizations
Caption: PLK4 signaling pathway and the inhibitory action of (1E)-CFI-400437.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. abcam.com [abcam.com]
Validation & Comparative
Validating PLK4 Inhibition in Cells: A Comparative Guide to (1E)-CFI-400437 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (1E)-CFI-400437 dihydrochloride (B599025), a potent Polo-like kinase 4 (PLK4) inhibitor, with other alternative inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of PLK4 Inhibitors
(1E)-CFI-400437 dihydrochloride is a highly selective, ATP-competitive inhibitor of PLK4 with demonstrated anti-proliferative activity.[1] Its efficacy and selectivity are benchmarked against other known PLK4 inhibitors, such as CFI-400945 and centrinone (B606597), as well as broader kinase inhibitors with PLK4 activity like alisertib.
Table 1: In Vitro Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentration (IC50) values of various inhibitors against PLK4 and the closely related Aurora kinases A and B, highlighting their relative selectivities.
| Compound | PLK4 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| This compound | 1.55 | - | <15 | [1] |
| CFI-400945 | 4.85 | 188 | 70.7 | [1] |
| Centrinone | 2.71 | >1000 | >1000 | [1] |
| Alisertib (MLN8237) | 62.7 | - | - | [1] |
| Axitinib | - | - | - | |
| KW-2449 | 52.6 | - | - | [1] |
| R1530 | - | - | - |
Table 2: Cellular Effects of PLK4 Inhibition
This table outlines the key cellular phenotypes observed following treatment with different PLK4 inhibitors. These phenotypic readouts are crucial for validating on-target activity in a cellular context.
| Compound | Key Cellular Phenotypes | Notes | Reference |
| This compound | Induction of polyploidy | Inhibition of Aurora kinases may contribute to the observed phenotype. | [1] |
| CFI-400945 | Centrosome amplification (low conc.), Centrosome loss (high conc.), Polyploidy | Bimodal effect on centrosome number is concentration-dependent. | [2][3][4][5] |
| Centrinone | Centrosome loss, G1 cell cycle arrest | Highly selective for PLK4; does not typically induce polyploidy. | [1][3] |
Experimental Protocols
Detailed methodologies for validating PLK4 inhibition in cells are provided below.
Western Blot for PLK4 Auto-phosphorylation
This protocol is for assessing the inhibition of PLK4 kinase activity by observing changes in its auto-phosphorylation status.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-PLK4, anti-total-PLK4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound or other inhibitors at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated PLK4 and total PLK4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
Immunofluorescence for Centrosome Quantification
This protocol allows for the visualization and quantification of centrosome numbers within cells.
Materials:
-
Coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-γ-tubulin, anti-pericentrin)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate.
-
Inhibitor Treatment: Treat cells with inhibitors as required.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% normal goat serum for 1 hour.
-
Antibody Incubation: Incubate with primary antibodies against centrosomal markers overnight at 4°C. Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize centrosomes using a fluorescence microscope and quantify the number of centrosomes per cell.
Cell Cycle Analysis for Polyploidy
This protocol is used to determine the DNA content of cells and identify polyploid populations using flow cytometry.
Materials:
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest cells after inhibitor treatment and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. Polyploid cells will exhibit a DNA content greater than 4N.
Visualizing Pathways and Processes
PLK4 Signaling Pathway in Centriole Duplication
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PLK4 Inhibitors: (1E)-CFI-400437 Dihydrochloride vs. Centrinone In Vitro
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing preclinical studies. This guide provides an objective in vitro comparison of two prominent Polo-like kinase 4 (PLK4) inhibitors: (1E)-CFI-400437 dihydrochloride (B599025) and centrinone (B606597). The information presented herein is supported by experimental data to facilitate an informed decision for your research needs.
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process critical for the formation of centrosomes and, consequently, for bipolar spindle assembly during mitosis.[1][2] Dysregulation of PLK4 activity can lead to centrosome amplification, a hallmark of cancer cells that contributes to genomic instability.[3][4][5] This has positioned PLK4 as a compelling target for anticancer drug development. Both (1E)-CFI-400437 dihydrochloride (hereafter referred to as CFI-400437) and centrinone are potent ATP-competitive inhibitors of PLK4, but they exhibit distinct profiles in terms of selectivity and cellular effects.[3][6][7]
Quantitative Performance: A Comparative Overview
The in vitro potency and selectivity of CFI-400437 and centrinone have been evaluated in various studies. The following tables summarize the key quantitative data for these two inhibitors.
Table 1: In Vitro Potency Against PLK4
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 0.6[6][8], 1.55[3][9] | Not Reported |
| Centrinone | 2.71[3][9] | 0.16[7][10][11] |
Table 2: In Vitro Selectivity Profile Against Aurora Kinases
| Compound | AURKA IC50 (nM) | AURKB IC50 (nM) | AURKC IC50 (nM) |
| This compound | 37.2[12] | 13.1[12] | 4.88[12] |
| Centrinone | 108[12] | 680[12] | 493[12] |
Data from Suri et al., 2019.[3][9][12]
As the data indicates, while both compounds are highly potent PLK4 inhibitors, centrinone demonstrates greater selectivity, particularly against Aurora kinases A and B, with over 1000-fold selectivity for PLK4 over these off-targets.[7][11][13] CFI-400437, on the other hand, shows significant inhibitory activity against Aurora kinases B and C at nanomolar concentrations, suggesting it functions as a multi-kinase inhibitor.[3][12] This broader activity of CFI-400437 may contribute to its potent anti-proliferative effects in cancer cells but also complicates the interpretation of its mechanism of action, as Aurora kinase inhibition is known to induce cytokinesis failure and polyploidy.[2][3]
Mechanism of Action and Cellular Effects
Both CFI-400437 and centrinone function by binding to the ATP-binding pocket of the PLK4 kinase domain, thereby inhibiting its enzymatic activity.[14] This inhibition prevents the phosphorylation of downstream substrates essential for centriole duplication. The cellular consequences of PLK4 inhibition by these compounds include:
-
Centrosome Depletion: Prolonged treatment with either inhibitor leads to a failure in centriole duplication, resulting in a progressive loss of centrosomes in dividing cells.[7][13]
-
Cell Cycle Arrest: Centrosome loss can trigger a p53-dependent cell cycle arrest in G1.[7][11][13] In some cancer cell lines, a G2/M arrest has also been observed.[15][16][17]
-
Apoptosis and Senescence: Inhibition of PLK4 can induce apoptosis (programmed cell death) and cellular senescence in cancer cells.[3][14][18]
-
Polyploidy: Due to its off-target effects on Aurora kinases, CFI-400437 is more likely to induce polyploidy (cells containing more than two sets of chromosomes) compared to the highly selective centrinone.[3][16]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and centrinone.
In Vitro Kinase Assay (for IC50 Determination)
This protocol is a generalized representation based on methodologies described for evaluating PLK4 inhibitors.[10][19]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PLK4 kinase.
Materials:
-
Purified, 6xHis-tagged human PLK4 kinase domain
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 8.0, 20 mM MgCl2, 1 mM DTT, 0.2 mg/mL BSA)
-
ATP solution
-
Peptide substrate (e.g., A-A11 with the sequence TPSDSLIYDDGLS)
-
This compound and Centrinone stock solutions in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the inhibitor (e.g., 10-point titration) in DMSO.
-
Reaction Setup: In a suitable microplate, add the purified PLK4 kinase domain (final concentration of 2.5-10 nM), the peptide substrate (e.g., 200 µM), and the diluted inhibitor to the kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of approximately 16 µM.
-
Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 4-16 hours).
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent and measuring the luminescence.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability and Proliferation Assays
These assays are used to assess the cytotoxic and cytostatic effects of the inhibitors on cancer cell lines.
Objective: To measure the effect of the inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium
-
This compound and Centrinone stock solutions in DMSO
-
Resazurin-based reagent (e.g., alamarBlue) or MTT reagent
-
Microplate reader for absorbance or fluorescence detection
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitors. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the resazurin-based reagent or MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the results to the control wells and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
Both this compound and centrinone are potent in vitro inhibitors of PLK4. The choice between them will largely depend on the specific research question.
-
Centrinone is the preferred tool compound for studies aiming to specifically elucidate the cellular consequences of PLK4 inhibition, owing to its high selectivity.[3][7] Its minimal off-target effects ensure that the observed phenotypes can be confidently attributed to the inhibition of PLK4.
-
This compound , with its broader kinase inhibition profile that includes Aurora kinases B and C, may be a valuable tool for investigating the therapeutic potential of multi-kinase inhibition in cancer models where targeting these pathways simultaneously could be beneficial.[3] However, researchers must be mindful of these off-target activities when interpreting experimental outcomes.
This guide provides a foundational comparison to aid in the selection of the appropriate PLK4 inhibitor for your in vitro research. Further validation in specific cellular contexts is always recommended.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CFI-400437 [cogershop.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Centrinone | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 15. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 16. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells | springermedizin.de [springermedizin.de]
- 17. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Potency of PLK4 Inhibitors, Featuring (1E)-CFI-400437 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of (1E)-CFI-400437 dihydrochloride (B599025) with other notable Polo-like kinase 4 (PLK4) inhibitors. The data presented is compiled from peer-reviewed research to ensure objectivity and reliability, offering a valuable resource for researchers in oncology and cell biology.
Introduction to PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] Dysregulation of PLK4 activity, often through overexpression, can lead to centrosome amplification, a hallmark of many cancers, which is associated with aneuploidy and tumorigenesis. Consequently, PLK4 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This guide focuses on the comparative potency of several small molecule inhibitors targeting this critical kinase.
Comparative Potency of PLK4 Inhibitors
The following table summarizes the in vitro potency (IC50 values) of (1E)-CFI-400437 dihydrochloride and other well-characterized PLK4 inhibitors against PLK4 and, where available, the off-target kinases Aurora A and Aurora B. All data is sourced from a single study to ensure consistent experimental conditions and allow for a direct comparison.[3]
| Inhibitor | PLK4 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| This compound | 1.55 | - | <15 | [3] |
| CFI-400945 | 4.85 | 188 | 70.7 | [3] |
| Centrinone (B606597) | 2.71 | - | - | [3] |
| Centrinone-B | - | - | - | [3] |
| R1530 | - | - | - | [3] |
| Axitinib | 4.2 | - | - | [3] |
| KW-2449 | 52.6 | 45.8 | 23.8 | [3] |
| Alisertib (MLN8237) | 62.7 | - | - | [3] |
Note: A lower IC50 value indicates higher potency. "-" indicates data not provided in the source.
As the data indicates, this compound is a highly potent inhibitor of PLK4, with an IC50 value of 1.55 nM.[3] It also demonstrates significant activity against Aurora B kinase.[3] In comparison, while centrinone shows high potency for PLK4, CFI-400437 is among the most potent inhibitors identified in this comparative analysis.[3] Other compounds such as KW-2449 and Alisertib exhibit significantly lower potency against PLK4.[3]
PLK4 Signaling Pathway in Centriole Duplication
The following diagram illustrates the central role of PLK4 in the centriole duplication cycle.
Caption: A simplified diagram of the PLK4 signaling pathway.
Experimental Methodologies
The determination of IC50 values is a critical component of characterizing the potency of kinase inhibitors. A widely accepted method for this is the in vitro kinase inhibition assay, often utilizing a luminescent-based detection system such as the ADP-Glo™ Kinase Assay.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines the general steps for determining the IC50 of a compound against a target kinase.
1. Reagents and Materials:
-
Recombinant human PLK4 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
This compound and other test inhibitors
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
2. Experimental Workflow:
The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.
Caption: A flowchart of the in vitro kinase inhibition assay.
3. Detailed Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor (e.g., this compound) in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor, recombinant PLK4 enzyme, and the substrate (e.g., MBP).
-
Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final concentration of ATP should be at or near the Km for PLK4.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. This reagent also depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition of PLK4 activity against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound stands out as a highly potent inhibitor of PLK4, demonstrating superior or comparable potency to other known inhibitors in a standardized in vitro assay. Its significant activity against Aurora B kinase may also contribute to its cellular effects. The detailed experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of PLK4 inhibition in cancer.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Advantages of (1E)-CFI-400437 Dihydrochloride in PLK4 Research: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of Polo-like kinase 4 (PLK4) in cellular processes and disease, the choice of a potent and selective inhibitor is paramount. This guide provides an objective comparison of (1E)-CFI-400437 dihydrochloride (B599025) with other available PLK4 inhibitors, supported by experimental data, to highlight its advantages in PLK4 studies.
(1E)-CFI-400437 dihydrochloride, hereafter referred to as CFI-400437, has emerged as a highly potent and selective ATP-competitive inhibitor of PLK4, a master regulator of centriole duplication.[1][2] Its utility in studying the intricate mechanisms of PLK4 and its potential as a therapeutic agent is underscored by its favorable biochemical profile and demonstrated efficacy in various cancer models.
Superior Potency and Selectivity
A key advantage of CFI-400437 lies in its exceptional potency against PLK4. It exhibits an IC50 (half-maximal inhibitory concentration) of 0.6 nM, indicating strong inhibition at sub-nanomolar concentrations.[1] This high potency allows for effective target engagement at lower doses, minimizing potential off-target effects.
Furthermore, CFI-400437 displays remarkable selectivity for PLK4 over other kinases, a critical factor for attributing observed biological effects directly to PLK4 inhibition. For instance, its inhibitory activity against Aurora A and Aurora B kinases is significantly lower, with IC50 values in the hundreds of nanomolar range, representing a selectivity of over two orders of magnitude.[1][3] This contrasts with other multi-kinase inhibitors that exhibit cross-reactivity with PLK4.
Comparative Performance of PLK4 Inhibitors
To provide a clear perspective, the following table summarizes the biochemical potency of CFI-400437 in comparison to other commonly used PLK4 inhibitors.
| Inhibitor | PLK4 IC50 / Ki | Aurora A IC50 | Aurora B IC50 | Aurora C IC50 | Reference(s) |
| This compound | 0.6 nM (IC50) | 0.37 µM | 0.21 µM | <15 nM | [1][3] |
| Centrinone (B606597) | 0.16 nM (Ki) | >1000-fold selective | >1000-fold selective | Not specified | [4][5] |
| CFI-400945 | 2.8 nM (IC50) | Not specified | 98 nM | Not specified | [5] |
| R1530 | Not specified | Not specified | Not specified | Not specified | [3] |
| Axitinib | 4.2 nM (IC50) | Not specified | Not specified | Not specified | [3] |
| KW-2449 | 52.6 nM (IC50) | More efficient than PLK4 | More efficient than PLK4 | More efficient than PLK4 | [3] |
| Alisertib | 62.7 nM (IC50) | Primary target | Not specified | Not specified | [3] |
Note: IC50 and Ki are measures of inhibitor potency. Lower values indicate higher potency.
Functional Consequences of PLK4 Inhibition with CFI-400437
The potent and selective inhibition of PLK4 by CFI-400437 translates to distinct cellular phenotypes, providing valuable tools for studying PLK4 function.
-
Inhibition of Cell Growth: CFI-400437 has been shown to be a potent inhibitor of cell growth in various cancer cell lines, including breast cancer (MCF-7, MDA-MB-468, MDA-MB-231).[1]
-
Induction of Cell Cycle Arrest: Inhibition of PLK4 is known to induce cell cycle arrest, primarily at the G1 phase.[6] This effect is often mediated through the p53 signaling pathway.
-
Disruption of Centriole Duplication: As a master regulator of centriole biogenesis, inhibiting PLK4 with CFI-400437 disrupts the normal centriole duplication cycle, which can lead to mitotic catastrophe and cell death in cancer cells.[7] The effect of PLK4 inhibitors on centriole number can be bimodal, with low concentrations sometimes leading to centriole amplification and higher concentrations causing depletion.[8][9]
In Vivo Antitumor Activity
Preclinical studies have demonstrated the in vivo efficacy of CFI-400437. In a mouse xenograft model of MDA-MB-468 breast cancer, administration of CFI-400437 at 25 mg/kg once daily for 21 days resulted in significant antitumor activity.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CFI-400437 [myskinrecipes.com]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Western blot protocol for PLK4 phosphorylation after (1E)-CFI-400437 dihydrochloride treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (1E)-CFI-400437 dihydrochloride (B599025), a potent Polo-like kinase 4 (PLK4) inhibitor, with other commercially available alternatives. We present supporting experimental data on their biochemical potency and provide a detailed protocol for assessing PLK4 phosphorylation via Western blot, a key indicator of inhibitor efficacy in a cellular context.
Introduction to PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a fundamental process for the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of PLK4 activity, often through overexpression, can lead to centrosome amplification, a hallmark of many cancers. This makes PLK4 an attractive target for anti-cancer drug development.
(1E)-CFI-400437 dihydrochloride is an ATP-competitive inhibitor of PLK4. By blocking the kinase activity of PLK4, it disrupts centriole duplication, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells. A key mechanism of PLK4 regulation is its autophosphorylation, which paradoxically targets it for degradation. Inhibition of PLK4's kinase activity can therefore lead to its stabilization, an effect that can be monitored by Western blotting.
Comparative Analysis of PLK4 Inhibitors
Several small molecule inhibitors targeting PLK4 have been developed. Here, we compare the biochemical potency of this compound with other notable PLK4 inhibitors, CFI-400945 and Centrinone (B606597). The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | PLK4 | 1.55 | Also inhibits Aurora B and Aurora C kinases at concentrations below 15 nM.[1] |
| CFI-400945 | PLK4 | 4.85 | Also inhibits Aurora B kinase (IC50 = 70.7 nM).[1] |
| Centrinone | PLK4 | 2.71 | Considered highly selective for PLK4.[1] |
| Centrinone B | PLK4 | Not specified | Described as a highly selective PLK4 inhibitor. |
| R-1530 | PLK4 | Not specified | A multi-kinase inhibitor that also targets other PLK family members.[1] |
| Axitinib | PLK4 | 4.2 | Primarily a VEGFR inhibitor with off-target activity against PLK4.[1] |
| KW-2449 | PLK4 | 52.6 | More efficiently inhibits all three Aurora kinases than PLK4.[1] |
| Alisertib | PLK4 | 62.7 | Primarily an Aurora A kinase inhibitor.[1] |
Table 1: Comparison of the in vitro biochemical potency (IC50) of various PLK4 inhibitors. Data is compiled from Suri, A., et al. (2019).[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PLK4 signaling pathway and a typical experimental workflow for assessing the impact of inhibitors on PLK4 phosphorylation.
Experimental Protocol: Western Blot for PLK4 Phosphorylation
This protocol is designed to assess the phosphorylation status of PLK4 in cultured cells following treatment with this compound or other PLK4 inhibitors. A key phosphorylation site to monitor is the autophosphorylation site Serine 305 (pS305), which is an indicator of PLK4 kinase activity.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., U2OS, HeLa, or a relevant cell line) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or alternative inhibitors (e.g., CFI-400945, centrinone) for a specified duration (e.g., 4-24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
6. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated PLK4 (e.g., anti-pPLK4 S305) or total PLK4, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated PLK4 signal to the total PLK4 signal or a loading control (e.g., GAPDH or β-actin) to determine the relative change in phosphorylation.
Note: Inhibition of PLK4 kinase activity is expected to decrease the autophosphorylation signal (e.g., pS305) while potentially increasing the total PLK4 protein level due to stabilization.
References
A Comparative Guide to (1E)-CFI-400437 Dihydrochloride for Immunofluorescence Staining of Centrosome Defects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (1E)-CFI-400437 dihydrochloride (B599025) with other alternatives for the study of centrosome defects through immunofluorescence staining. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate your research.
(1E)-CFI-400437 dihydrochloride is a potent and highly selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1] Its ability to induce centrosome defects makes it a valuable tool for investigating the role of centrosomes in cellular processes and for exploring potential therapeutic strategies targeting centrosome amplification, a common feature in many cancers.[2]
Performance Comparison of PLK4 Inhibitors
The efficacy of this compound is best understood in comparison to other commonly used PLK4 inhibitors. The following table summarizes the in vitro kinase inhibitory activity and observed cellular phenotypes of selected PLK4 inhibitors.
| Inhibitor | Target | IC50 (nM) | Observed Centrosome Phenotype | Key Characteristics |
| This compound | PLK4 | 0.6 - 1.55 | Dose-dependent: Low concentrations can lead to centrosome amplification, while higher concentrations result in centrosome loss. | High potency and selectivity for PLK4. Also inhibits Aurora A and B at higher concentrations.[1][3] |
| Centrinone | PLK4 | ~2.71 | Dose-dependent: Similar to CFI-400437, lower concentrations induce centrosome amplification, and higher concentrations lead to depletion.[4][5] | Highly selective for PLK4 with over 1000-fold selectivity against Aurora A/B.[6] |
| Centrinone-B | PLK4 | Not explicitly found in a single value, but described as more selective than Centrinone. | Induces concentration-dependent changes in centrosome number, with 200 nM causing amplification and 500 nM leading to loss in RPE-1 cells.[4][5] | A derivative of Centrinone with even greater selectivity for PLK4 over Aurora kinases.[6] |
| CFI-400945 | PLK4 | ~2.8 - 4.85 | Dose-dependent centrosome amplification or loss. | A first-in-class, orally available PLK4 inhibitor that has been evaluated in clinical trials.[3][7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, we provide the following diagrams created using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CFI-400437 [myskinrecipes.com]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 6. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Navigating the Kinome: A Comparative Guide to the Cross-reactivity of (1E)-CFI-400437 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
(1E)-CFI-400437 dihydrochloride (B599025) is a potent and highly selective inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Its targeted activity has positioned it as a promising candidate in oncology research. However, a comprehensive understanding of its kinase selectivity is paramount for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a detailed comparison of the cross-reactivity profile of (1E)-CFI-400437 dihydrochloride with other notable kinase inhibitors that also exhibit PLK4 inhibitory activity.
Kinase Inhibition Profile: A Comparative Analysis
The selectivity of this compound for PLK4 is evident when compared to its activity against a panel of other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for CFI-400437 and a selection of alternative PLK4 inhibitors.
| Kinase | (1E)-CFI-400437 | CFI-400945 | Centrinone (B606597) | Axitinib | KW-2449 | Alisertib (MLN8237) | R1530 |
| PLK4 | IC50: 0.6 nM[1], 1.55 nM | IC50: 2.8 nM, 4.85 nM; Ki: 0.26 nM [2][3] | Ki: 0.16 nM; IC50: 2.71 nM | IC50: 4.2 nM | IC50: 52.6 nM | IC50: 62.7 nM | - |
| Aurora A | IC50: 370 nM[1] | IC50: 188 nM, 510 nM[3] | Ki: 171 nM | - | IC50: 48 nM[4][5] | IC50: 1.2 nM, 6.7 nM[6] | IC50: 58 nM[7] |
| Aurora B | IC50: 210 nM[1] | IC50: 70.7 nM, 102 nM[3] | Ki: 436.76 nM | - | - | IC50: 396.5 nM, 1534 nM[6] | - |
| Aurora C | IC50: <15 nM[1] | IC50: 106 nM | - | - | - | - | - |
| KDR (VEGFR2) | IC50: 480 nM[1] | - | - | - | - | - | IC50: 10 nM[2] |
| FLT3 | IC50: 180 nM[1] | - | - | - | IC50: 6.6 nM[4][5] | - | - |
| ABL | - | - | - | - | IC50: 14 nM[4][5] | - | - |
| ABL (T315I) | - | - | - | - | IC50: 4 nM[4][5] | - | - |
| Chk2 | - | - | - | - | - | - | IC50: 24 nM[7] |
| FGFR1 | - | - | - | - | - | - | IC50: 28 nM[2] |
| Cdk2 | - | - | - | - | - | - | IC50: 88 nM[7] |
Note: IC50 and Ki values are dependent on the specific assay conditions. Data presented is compiled from various sources and should be considered for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the context of CFI-400437's activity, it is crucial to visualize the PLK4 signaling pathway and the experimental workflows used to determine kinase inhibition.
Caption: Simplified PLK4 signaling pathway in centriole duplication.
The following diagram illustrates a general workflow for assessing kinase inhibitor selectivity using a competition binding assay format.
Caption: Generalized workflow for a kinase competition binding assay.
Detailed Experimental Methodologies
The determination of kinase inhibition constants is critical for comparing the selectivity of compounds like this compound. Below are summaries of commonly employed experimental protocols.
LanthaScreen® Eu Kinase Binding Assay (for PLK4)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.
-
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. Binding of the tracer to a europium (Eu)-labeled anti-tag antibody-labeled kinase results in a high FRET signal. Unlabeled inhibitors compete with the tracer for the kinase binding pocket, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Reagent Preparation: A 4X solution of the test compound, a 2X solution of the kinase/antibody mixture, and a 4X solution of the tracer are prepared in the appropriate kinase buffer.
-
Assay Assembly: In a 384-well plate, 4 µL of the 4X test compound is added to the wells.
-
Subsequently, 8 µL of the 2X kinase/antibody mixture is added.
-
The reaction is initiated by adding 4 µL of the 4X tracer.
-
Incubation: The plate is incubated at room temperature for 1 hour.
-
Detection: The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for europium and Alexa Fluor™ 647.
-
Data Analysis: The decrease in the FRET signal is used to calculate the IC50 value of the test compound.
-
Z'-LYTE® Kinase Assay (for Aurora Kinases)
The Z'-LYTE® assay is a FRET-based method that measures kinase activity through the differential cleavage of a peptide substrate by a development reagent protease.
-
Principle: A kinase phosphorylates a FRET-peptide substrate. A development reagent, which is a site-specific protease, is then added. This protease selectively cleaves the non-phosphorylated peptide, disrupting the FRET between the donor and acceptor fluorophores on the peptide. The ratio of the two emission signals is used to calculate the extent of phosphorylation.
-
Protocol Outline:
-
Kinase Reaction: The kinase and the FRET-peptide substrate are incubated with the test compound in a kinase buffer. The reaction is initiated by the addition of ATP.
-
Development Reaction: After the kinase reaction, the development reagent is added to the wells. This mixture is incubated to allow for the cleavage of the non-phosphorylated substrate.
-
Stopping the Reaction: A stop reagent is added to terminate the development reaction.
-
Detection: The fluorescence is measured using a plate reader with excitation and emission wavelengths appropriate for the FRET pair used in the peptide substrate.
-
Data Analysis: The ratio of the emission signals is used to determine the percentage of phosphorylation, from which the inhibitory activity of the test compound and its IC50 value are calculated.
-
Conclusion
This compound demonstrates remarkable selectivity for PLK4, with significantly higher IC50 values for other kinases, indicating a favorable cross-reactivity profile. When compared to other PLK4 inhibitors, such as the multi-kinase inhibitors axitinib, KW-2449, and R1530, CFI-400437 exhibits a more focused inhibitory activity. While compounds like centrinone show high selectivity for PLK4, CFI-400437's potent and specific inhibition, coupled with its distinct chemical scaffold, makes it a valuable tool for investigating PLK4 biology and a promising lead for therapeutic development. The data presented in this guide, obtained through rigorous experimental methodologies, underscores the importance of comprehensive kinase profiling in the characterization of targeted inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide: (1E)-CFI-400437 Dihydrochloride vs. siRNA Knockdown for PLK4 Inhibition
In the landscape of cancer research and drug development, Polo-like kinase 4 (PLK4) has emerged as a critical therapeutic target due to its pivotal role in centriole duplication and cell cycle regulation. Dysregulation of PLK4 is strongly associated with tumorigenesis, making its inhibition a promising strategy for cancer therapy. Researchers primarily employ two distinct approaches to modulate PLK4 activity: small-molecule inhibitors, such as (1E)-CFI-400437 dihydrochloride (B599025), and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of the efficacy and experimental considerations of these two methods, supported by available data.
Mechanism of Action: A Tale of Two Inhibition Strategies
(1E)-CFI-400437 dihydrochloride is a potent and selective ATP-competitive inhibitor of PLK4.[1] It binds to the kinase domain of the PLK4 protein, preventing the phosphorylation of its downstream substrates. This direct inhibition of enzymatic activity rapidly halts PLK4-mediated processes.
In contrast, siRNA-mediated knockdown targets the PLK4 messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the PLK4 protein. This approach reduces the total cellular pool of the PLK4 protein, leading to a slower onset of action compared to small-molecule inhibitors but offering high specificity.
Quantitative Performance Comparison
While direct head-to-head comparative studies are limited, the following tables summarize available quantitative data for each method, primarily focusing on the triple-negative breast cancer cell line MDA-MB-231, a common model for cancer research.
Table 1: this compound Efficacy Data
| Parameter | Cell Line | Value | Reference |
| PLK4 Inhibition (IC50) | - | 0.6 nM | |
| Aurora B Inhibition (IC50) | - | 0.21 µM | |
| Cell Growth Inhibition | MDA-MB-231 | Potent inhibitor (specific IC50 not provided in sources) | [1] |
| Colony Formation Inhibition (in combination with radiotherapy) | MDA-MB-231 | Significantly augmented anticancer effect | [2] |
| In Vivo Antitumor Activity | MDA-MB-468 xenograft | Effective | [1] |
Table 2: PLK4 siRNA Knockdown Efficacy Data
| Parameter | Cell Line | Value | Reference |
| PLK4 mRNA Reduction | MDA-MB-231 | Up to 75% | [3] |
| PLK4 Protein Reduction | MDA-MB-231 | 50-75% | [3] |
| Colony Formation Inhibition (in combination with radiotherapy) | MDA-MB-231 | 90.9 ± 6.0% reduction | [3] |
| Apoptosis Induction | MDA-MB-231 | Significant increase in sub-G1 population over time (40% at 120h post-transfection) | [4] |
| Cell Cycle Arrest | MDA-MB-231 | Increase in G2/M phase | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for assessing the efficacy of this compound and PLK4 siRNA.
This compound Treatment and Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on MDA-MB-231 cells.
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.[6]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for 24, 48, or 72 hours.[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
siRNA Transfection and Apoptosis (Annexin V) Assay
Objective: To assess the induction of apoptosis in MDA-MB-231 cells following PLK4 siRNA knockdown.
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Transfect cells with PLK4-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48 to 72 hours post-transfection.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.[9]
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark.[10][11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Cell Cycle (Propidium Iodide) Analysis
Objective: To determine the effect of PLK4 inhibition on the cell cycle distribution of MDA-MB-231 cells.
Protocol:
-
Treatment: Treat MDA-MB-231 cells with this compound or transfect with PLK4 siRNA as described above.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing and incubate on ice.[12]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[13]
-
Incubation: Incubate the cells in the dark.[13]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Visualizing the Molecular and Experimental Landscape
To better understand the context of PLK4 inhibition, the following diagrams illustrate the PLK4 signaling pathway and a typical experimental workflow for comparing a small-molecule inhibitor and siRNA.
Caption: PLK4 signaling pathway and points of intervention.
Caption: Workflow for comparing inhibitor and siRNA efficacy.
Conclusion: Choosing the Right Tool for the Job
Both this compound and PLK4 siRNA are effective tools for inhibiting PLK4 function and inducing anti-cancer effects. The choice between these two methodologies depends on the specific experimental goals.
-
This compound offers rapid and potent inhibition of PLK4's kinase activity, making it suitable for studies investigating the immediate cellular consequences of enzymatic inhibition and for in vivo applications. However, potential off-target effects on other kinases, such as Aurora B, should be considered when interpreting results.
-
PLK4 siRNA provides a highly specific method to deplete the PLK4 protein, which is ideal for validating the on-target effects of PLK4 inhibition. The slower onset of action and transient nature of siRNA effects are important experimental considerations.
Ultimately, a comprehensive understanding of PLK4's role in cancer biology and the development of effective PLK4-targeted therapies will benefit from the complementary use of both small-molecule inhibitors and genetic knockdown approaches. Future studies involving direct, parallel comparisons of these modalities will be invaluable for the field.
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a network-based strategy for the optimization of combinatorial target selection in breast cancer therapy: siRNA knockdown of network targets in MDA-MB-231 cells as an in vitro model for inhibition of tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2020-2363 [excli.de]
- 6. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. cancer.wisc.edu [cancer.wisc.edu]
Safety Operating Guide
Proper Disposal of (1E)-CFI-400437 Dihydrochloride: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (1E)-CFI-400437 dihydrochloride (B599025), a potent Polo-like kinase 4 (PLK4) inhibitor. While some safety data sheets may classify this compound as non-hazardous, its significant biological activity and potential antiproliferative effects warrant handling it as a potent, potentially cytotoxic agent.[1] All materials that come into contact with this compound should be treated as hazardous waste.[1] Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the compound's Safety Data Sheet (SDS) before handling and disposal.
(1E)-CFI-400437 dihydrochloride is a research chemical with the potential for cytotoxic and antineoplastic effects. Therefore, stringent disposal procedures are essential to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to these guidelines is critical for regulatory compliance and a safe laboratory environment.
Waste Segregation and Containerization
Proper segregation of waste is the first step in safe disposal. Waste should be categorized as either "bulk" or "trace" contamination.
| Waste Category | Description | Recommended Container |
| Bulk Chemical Waste | Unused or expired this compound powder; concentrated stock solutions; grossly contaminated items. | Sealable, chemical-resistant container clearly labeled "Hazardous Waste" and "this compound". |
| Trace Contaminated Solids | Used personal protective equipment (PPE) such as gloves, lab coats, and bench paper; empty vials; pipette tips. | Puncture-resistant container or a durable, leak-proof bag labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste".[2][3] |
| Trace Contaminated Sharps | Needles and syringes used for reconstitution or administration. | Designated sharps container, clearly labeled for "Chemotherapy Waste" or "Cytotoxic Sharps".[3][4] |
| Contaminated Liquid Waste | Aqueous solutions containing low concentrations of the compound (e.g., from cell culture media). | Sealable, leak-proof container labeled "Hazardous Waste" with the chemical name and approximate concentration.[5] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, don appropriate PPE, including:
-
Double nitrile gloves[4]
-
A disposable, solid-front lab coat[6]
-
Safety glasses with side shields or chemical splash goggles[6]
-
Work within a certified chemical fume hood, especially when handling the powder form, to prevent inhalation.[7]
2. Decontamination of Work Surfaces:
-
Prepare a decontamination solution. A common practice is to use a detergent solution followed by 70% isopropyl alcohol.[1][8]
-
After completing your experiment, wipe down all surfaces with the detergent solution, followed by a rinse with water, and then a final wipe with 70% isopropyl alcohol.[1]
-
Dispose of all cleaning materials as trace-contaminated solid waste.
3. Disposal of Unused Compound (Bulk Waste):
-
Do not dispose of solid this compound or its concentrated solutions down the drain or in the regular trash.[1]
-
Carefully transfer any unused or expired compound into a designated hazardous waste container.
-
Ensure the container is compatible with the chemical, tightly sealed, and clearly labeled with "Hazardous Waste" and the full chemical name.[9][10]
4. Disposal of Contaminated Labware and PPE (Trace Waste):
-
Solids: Place all disposable items that have come into contact with the compound (e.g., pipette tips, empty vials, gloves, bench paper) into a designated "Trace Chemotherapy Waste" container.[3]
-
Sharps: Immediately place all used needles and syringes into a puncture-resistant sharps container specifically designated for cytotoxic waste.[4] Do not recap needles.[4]
-
PPE: Carefully doff PPE to avoid self-contamination. The outer pair of gloves should be removed first, followed by the lab coat, and then the inner pair of gloves. Dispose of all used PPE in the trace waste container.[1][6]
5. Final Waste Container Handling:
-
Do not overfill waste containers; they should be sealed when about three-quarters full.[1]
-
Ensure all waste containers are securely closed and stored in a designated satellite accumulation area within the lab.[11][12]
-
Schedule a pickup for the hazardous waste through your institution's EHS department.[9]
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. web.uri.edu [web.uri.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 8. uwyo.edu [uwyo.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. benchchem.com [benchchem.com]
- 11. odu.edu [odu.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
